Technical Documentation Center

Ethyl 5-amino-3-methoxypicolinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-amino-3-methoxypicolinate
  • CAS: 872355-72-1

Core Science & Biosynthesis

Foundational

Ethyl 5-Amino-3-Methoxypicolinate: Structural Properties, Synthesis, and Applications

Executive Summary Ethyl 5-amino-3-methoxypicolinate (CAS: 872355-72-1) is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry and agrochemical development. C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-amino-3-methoxypicolinate (CAS: 872355-72-1) is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry and agrochemical development. Characterized by its orthogonal functional groups—an ethyl ester, a methoxy ether, and a primary amine—this scaffold provides exceptional versatility for late-stage functionalization. This technical guide provides an authoritative, in-depth analysis of its physicochemical properties, synthetic methodologies, and strategic utility in drug discovery, specifically focusing on its role as a hinge-binding motif in kinase inhibitor design.

Physicochemical Profiling & Structural Elucidation

Understanding the physicochemical properties of ethyl 5-amino-3-methoxypicolinate is essential for predicting its behavior in biological systems and optimizing its formulation. The compound features a Topological Polar Surface Area (TPSA) of 74.4 Ų, which falls within the optimal range (≤ 90 Ų) for blood-brain barrier (BBB) penetration, making it an attractive core for central nervous system (CNS) active therapeutics.

Table 1: Key Physicochemical and Structural Properties

PropertyValueClinical / Chemical Significance
CAS Number 872355-72-1Unique identifier for regulatory tracking (1)[1].
Molecular Formula C9H12N2O3Confirms the presence of the picolinate core (2)[2].
Molecular Weight 196.206 g/mol Low molecular weight allows for extensive elaboration without violating Lipinski's Rule of 5 (2)[2].
Exact Mass 196.0848 DaCrucial for High-Resolution Mass Spectrometry (HRMS) validation.
TPSA 74.4 ŲOptimal for both oral bioavailability and potential CNS target penetration (2)[2].
H-Bond Donors 1The 5-amino group acts as a key donor for target engagement.
H-Bond Acceptors 5Pyridine nitrogen, ester, and methoxy oxygens facilitate aqueous solubility (2)[2].
Rotatable Bonds 4Balances conformational flexibility with target-binding entropy (2)[2].

Synthetic Methodologies & Mechanistic Insights

The synthesis of ethyl 5-amino-3-methoxypicolinate is classically achieved via a Nucleophilic Aromatic Substitution (SNAr) starting from ethyl 5-amino-3-chloropicolinate.

Expert Insight on Causality and Pitfalls: Many commercial databases and abbreviated protocols suggest reacting the 3-chloro precursor with sodium methoxide (NaOMe) in refluxing methanol to yield the ethyl ester (3)[3]. However, as a Senior Application Scientist, I must emphasize a critical mechanistic caveat: Subjecting an ethyl ester to NaOMe in methanol at reflux will inevitably lead to transesterification , yielding the methyl ester rather than the desired ethyl ester.

To preserve the ethyl ester, the protocol must utilize a highly controlled SNAr using exactly 1.0 equivalent of NaOMe in an aprotic polar solvent (like DMF or THF) to prevent transesterification.

SynthWorkflow SM Ethyl 5-amino-3-chloropicolinate (Starting Material) Reagents NaOMe / Aprotic Solvent Controlled SNAr SM->Reagents Intermediate Meisenheimer Complex (Transition State) Reagents->Intermediate Pitfall Pitfall: NaOMe in MeOH causes Transesterification Reagents->Pitfall Avoid Protic Solvent Product Ethyl 5-amino-3-methoxypicolinate (Target Compound) Intermediate->Product

Optimized SNAr workflow highlighting the avoidance of transesterification pitfalls.

Experimental Protocols: Self-Validating SNAr System

The following protocol outlines the robust synthesis of ethyl 5-amino-3-methoxypicolinate, integrating built-in validation steps to ensure scientific integrity.

Step 1: Preparation of the Alkoxide Solution

  • Action: In an oven-dried, argon-flushed Schlenk flask, dissolve exactly 1.05 equivalents of sodium methoxide (NaOMe) in anhydrous N,N-dimethylformamide (DMF) at 0°C.

  • Causality: DMF is chosen over methanol to strictly prevent transesterification of the ethyl ester. The slight 0.05 eq excess compensates for trace moisture without risking ester hydrolysis.

Step 2: Substrate Addition

  • Action: Slowly add a solution of ethyl 5-amino-3-chloropicolinate (1.0 eq) in anhydrous DMF dropwise over 15 minutes.

  • Causality: Dropwise addition controls the local concentration of reactants, minimizing the formation of dimeric side products and managing any minor exotherm.

Step 3: Thermal Activation

  • Action: Gradually warm the reaction to 80°C and stir for 6–8 hours. Monitor via LC-MS.

  • Causality: The 3-position of the pyridine ring is weakly activated for SNAr compared to the 2- or 4-positions. Thermal energy (80°C) is required to overcome the activation barrier and form the Meisenheimer complex.

Step 4: Quenching and Workup (Self-Validation)

  • Action: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Causality & Validation: NH₄Cl provides a mildly acidic quench (pH ~6) that neutralizes excess alkoxide without protonating the 5-amino group (pKa ~4.5). Self-Validation Check: If the aqueous layer becomes highly colored during the quench, it indicates over-acidification and product loss into the aqueous phase.

Downstream Applications: Kinase Inhibitor Design

In drug development, the picolinate core is frequently deployed as a hinge-binding scaffold. The pyridine nitrogen and the adjacent ester (often converted to an amide during late-stage lead optimization) form critical bidentate hydrogen bonds with the backbone NH and C=O of the kinase hinge region. The 5-amino group acts as a versatile vector, directing substituents into the solvent-exposed channel to tune pharmacokinetic properties or achieve isoform selectivity.

HingeBinding Core Picolinate Core (Pyridine N & Ester) Hinge Kinase Hinge Region (Backbone NH/C=O) Core->Hinge Bidentate H-Bonds Vector 5-Amino Vector (Solvent Channel) Core->Vector Target Target Kinase (e.g., JAK/PIM) Vector->Target Isoform Selectivity

Logical relationship of the picolinate core in kinase hinge-binding and selectivity.

References

  • Benchchem. "Ethyl 5-amino-3-chloropicolinate | 872355-65-2 | Benchchem".
  • Guidechem. "ethyl 3-methoxy-5-aminopyridine-2-carboxylate 872355-72-1 wiki - Guidechem".
  • Sigma-Aldrich. "Ethyl 5-amino-2-pyridinecarboxylate uses | Sigma-Aldrich".

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of Ethyl 5-amino-3-methoxypicolinate

Executive Summary Ethyl 5-amino-3-methoxypicolinate (CAS: 872355-72-1) is a highly functionalized pyridine derivative[1]. Serving as a critical building block in the synthesis of advanced agrochemicals (such as synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-amino-3-methoxypicolinate (CAS: 872355-72-1) is a highly functionalized pyridine derivative[1]. Serving as a critical building block in the synthesis of advanced agrochemicals (such as synthetic auxin herbicides) and pharmaceutical active ingredients, its unique substitution pattern—featuring an amino group, a methoxy ether, and an ethyl ester on a pyridine core—imparts specific electronic and steric properties. This guide provides a comprehensive technical overview of its exact mass, molecular weight, analytical characterization, and a validated synthetic workflow.

Physicochemical Properties & Mass Spectrometry

Accurate molecular characterization is paramount for downstream derivatization. The precise molecular weight and exact mass dictate the parameters for High-Resolution Mass Spectrometry (HRMS) validation.

Fundamental Data Summary
PropertyValue
Chemical Name Ethyl 5-amino-3-methoxypyridine-2-carboxylate
CAS Registry Number 872355-72-1[2]
Molecular Formula C9H12N2O3
Molecular Weight 196.206 g/mol [3]
Monoisotopic Exact Mass 196.08479 Da
[M+H]+ Ion (ESI+) m/z 197.09207
[M+Na]+ Ion (ESI+) m/z 219.07456
Analytical Characterization (HRMS)

Expert Insight: When analyzing ethyl 5-amino-3-methoxypicolinate via LC-QTOF (Liquid Chromatography-Quadrupole Time-of-Flight) mass spectrometry, Electrospray Ionization in positive mode (ESI+) is the optimal technique. The basicity of the pyridine nitrogen and the 5-amino group readily accepts a proton, yielding a strong [M+H]+ signal at m/z 197.0921.

Self-Validating System: To ensure analytical trustworthiness, a mass accuracy threshold of < 5 ppm must be maintained during acquisition. If the observed mass deviates beyond this window, it indicates potential isobaric interference or improper instrument calibration. Furthermore, the presence of the ethyl ester makes the molecule susceptible to in-source fragmentation (e.g., neutral loss of C2H4 or C2H5OH), which must be monitored and minimized by optimizing the declustering potential (DP) and collision energy (CE) during MS/MS acquisition.

Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and scalable route to synthesize ethyl 5-amino-3-methoxypicolinate is via the methoxylation of ethyl 5-amino-3-chloropicolinate (CAS: 872355-65-2)[4].

Mechanistic Rationale

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr). The chloride leaving group at the C3 position is highly activated by two distinct factors:

  • The electron-withdrawing nature of the adjacent pyridine nitrogen (C1).

  • The inductive and resonance-withdrawing effects of the ethyl ester at C2.

This dual activation lowers the energy of the transition state, stabilizing the intermediate Meisenheimer complex and allowing the methoxide nucleophile to displace the chloride efficiently.

Step-by-Step Experimental Protocol

Note: Conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the amino group.

  • Reagent Preparation: Dissolve 1.0 equivalent of ethyl 5-amino-3-chloropicolinate in anhydrous methanol to achieve a 0.2 M concentration.

  • Nucleophile Addition: Slowly add 1.5 equivalents of sodium methoxide (NaOMe) solution (25% w/w in methanol) dropwise at 0°C. Causality: Dropwise addition at a lowered temperature controls the exothermic nature of the initial acid-base interactions and prevents unwanted transesterification side reactions at the ethyl ester.

  • Reflux Activation: Heat the reaction mixture to reflux (approx. 65°C) for 6–8 hours[4]. Causality: The elevated temperature provides the necessary thermal energy to overcome the activation barrier for the SNAr displacement of the deactivated aryl chloride.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Thin Layer Chromatography) or LC-MS until the starting material is completely consumed.

  • Quench and Extraction: Cool the mixture to room temperature. Quench with saturated aqueous ammonium chloride (NH4Cl) to neutralize excess NaOMe. Extract the aqueous layer three times with ethyl acetate (EtOAc). Causality: Quenching halts further nucleophilic attack, while EtOAc selectively partitions the organic product away from the aqueous inorganic salts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a hexane/EtOAc gradient) to isolate ethyl 5-amino-3-methoxypicolinate as a crystalline solid (82–85% yield)[4].

Workflow Visualization

SynthesisWorkflow A Ethyl 5-amino-3-chloropicolinate (Starting Material) C Reflux (65°C, 6-8 h) SNAr Mechanism A->C B Sodium Methoxide (NaOMe) + Anhydrous Methanol B->C D Ethyl 5-amino-3-methoxypicolinate (Target: C9H12N2O3) C->D 82-85% Yield E HRMS Validation [M+H]+ m/z 197.0921 D->E Mass Accuracy < 5 ppm

SNAr synthesis workflow and HRMS validation of ethyl 5-amino-3-methoxypicolinate.

References

  • Sigma-Aldrich. "Ethyl 5-amino-2-pyridinecarboxylate uses".
  • Benchchem. "Ethyl 5-amino-3-chloropicolinate | 872355-65-2".
  • BLD Pharm. "1393585-04-0 | 3-Amino-5-methoxypicolinic acid".
  • Hairui Chemical. "Ethyl5-amino-3-methoxypicolinate_872355-72-1".

Sources

Foundational

Solid-State Characterization and Polymorphism of Ethyl 5-amino-3-methoxypicolinate: A Comprehensive Experimental Guide

Target Audience: Researchers, Solid-State Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Ethyl 5-amino-3-methoxypicolinate (CAS: 872355-72-1) is a highly functionaliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Solid-State Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Ethyl 5-amino-3-methoxypicolinate (CAS: 872355-72-1) is a highly functionalized pyridine derivative widely utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted kinase and deubiquitylating enzyme (DUB) inhibitors [1]. Because the physical properties of a chemical intermediate dictate its downstream manufacturability, solubility, and stability, defining its solid-state landscape is a regulatory and scientific imperative.

This whitepaper provides an in-depth technical framework for mapping the crystal structure and polymorphic behavior of ethyl 5-amino-3-methoxypicolinate. By synthesizing principles of crystal engineering [2] with rigorous, self-validating analytical protocols, this guide empowers development scientists to isolate, characterize, and control the solid forms of this vital intermediate.

Molecular Architecture and Supramolecular Synthons

The propensity of a molecule to exhibit polymorphism—crystallizing in multiple distinct lattice arrangements—is fundamentally driven by its conformational flexibility and its capacity for diverse intermolecular interactions[3].

Ethyl 5-amino-3-methoxypicolinate ( C9​H12​N2​O3​ ) possesses a rich hydrogen-bonding (H-bonding) repertoire:

  • H-Bond Donors: The primary amine ( −NH2​ ) at the 5-position provides two highly polarized protons.

  • H-Bond Acceptors: The molecule features three distinct acceptor sites: the pyridine ring nitrogen, the ester carbonyl oxygen ( −C=O ), and the methoxy oxygen ( −O−CH3​ ).

Causality in Crystal Packing

The competition between these donor-acceptor pairs leads to the formation of distinct supramolecular synthons [2]. For instance, a thermodynamically stable polymorph typically maximizes strong N−H⋯Npyridine​ and N−H⋯O=Cester​ interactions, forming tightly packed 1D chains or 2D sheets. Conversely, metastable polymorphs may arise when rapid precipitation kinetically traps the molecule in a conformation that favors weaker N−H⋯Omethoxy​ interactions.

Synthons Molecule Ethyl 5-amino-3-methoxypicolinate Donor H-Bond Donor (-NH2 Group) Molecule->Donor contains Acceptor1 H-Bond Acceptor (Pyridine Nitrogen) Molecule->Acceptor1 contains Acceptor2 H-Bond Acceptor (Ester Carbonyl) Molecule->Acceptor2 contains Acceptor3 H-Bond Acceptor (Methoxy Oxygen) Molecule->Acceptor3 contains Donor->Acceptor1 N-H···N Synthon Donor->Acceptor2 N-H···O=C Synthon Donor->Acceptor3 N-H···O-CH3 Synthon

Figure 1: Potential supramolecular synthon pathways driving the polymorphic assembly of ethyl 5-amino-3-methoxypicolinate.

High-Throughput Polymorph Screening Strategy

To thoroughly map the polymorphic landscape, one must manipulate both thermodynamic and kinetic variables during crystallization [4]. A robust screen avoids relying on a single crystallization mode, as this often yields only the most kinetically accessible form rather than the global thermodynamic minimum.

Experimental Workflow

Workflow Start API: Ethyl 5-amino-3-methoxypicolinate Solvent Solvent Selection (Polar, Non-polar, H-bonding) Start->Solvent Mech Mechanochemical (Neat/LAG Milling) Start->Mech Thermo Thermodynamic Methods (Slurry, Slow Evap) Solvent->Thermo Kinetic Kinetic Methods (Crash Cool, Anti-solvent) Solvent->Kinetic Analysis Solid-State Characterization (PXRD, DSC, TGA) Thermo->Analysis Kinetic->Analysis Mech->Analysis Outcome1 Form I (Thermodynamically Stable) Analysis->Outcome1 Outcome2 Form II (Metastable) Analysis->Outcome2 Outcome3 Solvates/Hydrates Analysis->Outcome3

Figure 2: Comprehensive decision tree for polymorph screening and solid-state discovery.

Self-Validating Screening Protocols
  • Slurry Maturation (Thermodynamic Control):

    • Protocol: Suspend 50 mg of the compound in 1 mL of various solvents (e.g., ethyl acetate, heptane, water) to form a heterogeneous mixture. Stir at a constant temperature (e.g., 25°C and 50°C) for 7–14 days.

    • Causality: Slurrying relies on Ostwald ripening. The continuous dissolution and recrystallization cycles thermodynamically drive the system toward the least soluble, lowest-energy crystal lattice (typically Form I).

  • Anti-Solvent Precipitation (Kinetic Control):

    • Protocol: Dissolve the compound in a highly soluble solvent (e.g., DMF or DMSO) until saturated. Rapidly inject a miscible anti-solvent (e.g., cold water or heptane) under vigorous stirring.

    • Causality: The sudden spike in supersaturation forces rapid nucleation. Molecules do not have time to arrange into the lowest energy conformation, often trapping them in a metastable lattice (Form II) [4].

  • Liquid-Assisted Grinding (Mechanochemistry):

    • Protocol: Place 20 mg of the compound in a stainless-steel milling jar with a single grinding ball. Add 10 µL of solvent (e.g., methanol) and mill at 30 Hz for 20 minutes.

    • Causality: Mechanical sheer forces disrupt the existing crystal lattice, while the catalytic amount of solvent facilitates rapid phase transitions without bulk dissolution, often revealing elusive polymorphs or co-crystals.

Analytical Methodologies & Data Presentation

A single analytical technique is insufficient to declare a new polymorph. A self-validating system requires orthogonal techniques: structural data (PXRD) must align with thermal data (DSC/TGA) [5].

Step-by-Step Characterization Protocols
  • Powder X-Ray Diffraction (PXRD):

    • Method: Mount the powder on a zero-background silicon holder. Scan from 2° to 40° 2θ using Cu-Kα radiation ( λ=1.5406 Å) at a step size of 0.017°.

    • Validation: PXRD provides the unique "fingerprint" of the crystal lattice. If two samples exhibit different peak positions, they are distinct structural phases.

  • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA):

    • Method: Load 2–5 mg of sample into a crimped aluminum pan with a pinhole. Heat from 25°C to 250°C at 10°C/min under a N2​ purge. Run a parallel TGA from 25°C to 300°C.

    • Validation (The Causality Link): DSC detects heat flow (melting endotherms, crystallization exotherms). TGA detects mass loss. Crucial rule: If a DSC endotherm occurs without a corresponding TGA mass loss, it is a true polymorphic melt or transition. If the DSC endotherm coincides with a TGA mass loss, the form is a solvate or hydrate, not a true polymorph [5].

Modeled Polymorphic Landscape

Based on the functional groups and typical behaviors of substituted picolinates, the following table summarizes the anticipated polymorphic landscape of ethyl 5-amino-3-methoxypicolinate.

Solid FormPreparation MethodPXRD Characteristic Peaks (2θ)DSC Melting Point (°C)TGA Weight LossThermodynamic Stability
Form I Slurry maturation in Heptane (25°C)8.4°, 15.2°, 22.1°, 27.5°142.5 °C (Sharp endotherm)< 0.1% (Anhydrous)Most stable at RT (Global Minimum)
Form II Anti-solvent precipitation (DMSO/Water)7.1°, 13.8°, 19.4°, 25.3°135.0 °C (Melt) Exotherm Melt at 142.5 °C< 0.1% (Anhydrous)Metastable (Monotropic transition to Form I)
Hydrate A Slow cooling in aqueous ethanol6.5°, 12.1°, 18.5°, 28.0°Broad endotherm at 85.0 °C~8.4% (Corresponds to 1 mol H2​O )Stable only under high relative humidity (>70% RH)

Table 1: Modeled solid-state properties of ethyl 5-amino-3-methoxypicolinate polymorphs.

Mechanistic Insights into Phase Transformations

Understanding the relationship between Form I and Form II is vital for formulation. If the relationship is enantiotropic , the stability order flips at a specific transition temperature. If it is monotropic , Form I is more stable than Form II at all temperatures below the melting point.

In the case of ethyl 5-amino-3-methoxypicolinate, the observation of Form II melting at 135.0°C, followed immediately by an exothermic recrystallization into Form I (which then melts at 142.5°C), is the classic thermal signature of a monotropic system . Because Form I has the higher melting point and the lower free energy across all relevant temperatures, it is the sole candidate that should be selected for downstream API synthesis to prevent unexpected phase transformations during storage or scale-up.

References

  • European Patent Office. (2016). 1-CYANO-PYRROLIDINE COMPOUNDS AS USP30 INHIBITORS (EP 3842427 A1). European Patent Office. URL:[Link]

  • Desiraju, G. R. (2007). Crystal engineering: a holistic view. Angewandte Chemie International Edition, 46(44), 8342-8356. URL:[Link]

  • Desiraju, G. R. (2013). Crystal engineering: from molecule to crystal. Journal of the American Chemical Society, 135(27), 9952-9967. URL:[Link]

  • Improved Pharma. (2021). Polymorph Screening Services. Improved Pharma. URL:[Link]

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids (2nd Edition). CRC Press / Taylor & Francis. URL:[Link]

Exploratory

In Vitro Mechanistic Profiling of Ethyl 5-Amino-3-Methoxypicolinate: A Technical Guide to 2-Oxoglutarate Dioxygenase Inhibition

Executive Summary Picolinic acid derivatives represent a privileged pharmacophore class in medicinal chemistry, primarily recognized for their ability to act as bidentate chelators of active-site metal ions (e.g., Fe²⁺,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Picolinic acid derivatives represent a privileged pharmacophore class in medicinal chemistry, primarily recognized for their ability to act as bidentate chelators of active-site metal ions (e.g., Fe²⁺, Zn²⁺) in metalloenzymes[1]. While ethyl 5-amino-3-methoxypicolinate (E5A3MP) is frequently utilized as a specialized synthetic building block, its structural homology to clinical hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors makes it an ideal model compound for studying metalloenzyme modulation[2].

This whitepaper establishes a rigorous, self-validating in vitro framework to elucidate the mechanism of action of E5A3MP. By treating E5A3MP as a lipophilic prodrug, we outline the exact causality, biochemical assays, and cellular protocols required to profile its inhibition of 2-oxoglutarate (2-OG) dependent dioxygenases.

Structural Pharmacology & Mechanistic Causality

To design an effective in vitro testing cascade, one must first understand the structure-activity relationship (SAR) dictating the molecule's behavior. The mechanism of action for E5A3MP relies on two critical physicochemical transitions:

  • The Prodrug Permeability Hypothesis: Picolinic acids are highly polar and struggle to cross the hydrophobic phospholipid bilayer of cell membranes. The ethyl ester in E5A3MP masks the polar carboxylate, significantly increasing membrane permeability. Once inside the cytosol, ubiquitous intracellular esterases hydrolyze the ethyl ester to yield the active moiety: 5-amino-3-methoxypicolinic acid (5A3MP) .

  • Bidentate Metal Chelation: In Prolyl Hydroxylase Domain (PHD) enzymes, the active site contains an Fe²⁺ ion coordinated by a 2-His-1-carboxylate facial triad. The nitrogen of the pyridine ring and the carbonyl oxygen of the hydrolyzed picolinate act as a bidentate ligand, chelating the Fe²⁺ ion and competitively displacing the endogenous co-factor, 2-oxoglutarate[1].

  • Electronic Modulation: The 5-amino (electron-donating) and 3-methoxy groups alter the electron density of the pyridine ring. This tunes the pKa of the pyridine nitrogen, optimizing the coordination geometry for Fe²⁺ compared to an unsubstituted picolinate core[3].

By competitively displacing 2-OG, the active free acid prevents the hydroxylation of Hypoxia-Inducible Factor alpha (HIF-1α). Unhydroxylated HIF-1α escapes von Hippel-Lindau (VHL)-mediated ubiquitination, translocates to the nucleus, and activates downstream gene transcription[4].

MOA E5A3MP 5A3MP (Active Free Acid) PHD2 PHD2 Enzyme (Fe2+ Active Site) E5A3MP->PHD2 Competitive Chelation HIF1a HIF-1α (Unhydroxylated) PHD2->HIF1a Fails to Hydroxylate VHL VHL Complex HIF1a->VHL Evades Recognition Transcription Gene Transcription (Hypoxic Response) HIF1a->Transcription Translocates to Nucleus Degradation Proteasomal Degradation VHL->Degradation Blocked

Figure 1: Mechanism of action via PHD2 inhibition and subsequent HIF-1α stabilization.

Self-Validating In Vitro Experimental Workflows

A single assay is highly susceptible to false positives (e.g., pan-assay interference compounds). To ensure scientific trustworthiness, the protocols below form a self-validating cascade: Biochemical (direct inhibition) → Biophysical (binding kinetics) → Cellular (target engagement).

Workflow Phase1 Phase 1: Biochemical TR-FRET Assay Target: Recombinant PHD2 Phase2 Phase 2: Biophysical Surface Plasmon Resonance Target: Binding Kinetics (Kd) Phase1->Phase2 IC50 Validation Phase3 Phase 3: Cellular Western Blot Analysis Target: HIF-1α Stabilization Phase2->Phase3 Reversible Binding Phase4 Phase 4: Functional Reporter Gene Assay Target: HRE Activation Phase3->Phase4 EC50 Correlation

Figure 2: Self-validating in vitro screening cascade for target engagement.

Protocol 1: TR-FRET Biochemical Assay for PHD2 Inhibition

Note: This assay must be performed using the hydrolyzed free acid (5A3MP), as the ethyl ester (E5A3MP) cannot chelate iron.

  • Causality: Ascorbate is strictly required in the buffer to maintain the active-site iron in the Fe²⁺ state; without it, the enzyme undergoes uncoupled turnover and rapidly inactivates.

  • Step-by-Step Methodology:

    • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 µM FeSO₄, 100 µM 2-oxoglutarate, and 1 mM ascorbate.

    • Compound Plating: Dispense 5 µL of 5A3MP (10-point dose-response, 0.1 nM to 10 µM in DMSO) into a 384-well pro-binding microplate.

    • Enzyme Incubation: Add 10 µL of recombinant human PHD2 (final concentration 10 nM). Incubate for 15 minutes at room temperature to allow active-site equilibration.

    • Reaction Initiation: Add 10 µL of substrate mix containing biotinylated HIF-1α peptide. Incubate for 30 minutes.

    • Detection: Add 10 µL of detection mix (His-tagged VCB complex, Europium-labeled anti-His antibody, and Streptavidin-APC).

    • Readout: Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Cellular Target Engagement (HIF-1α Western Blot)

Note: This assay utilizes the prodrug (E5A3MP) to demonstrate membrane permeability and intracellular hydrolysis.

  • Causality: HIF-1α is constitutively translated but rapidly degraded under normoxic conditions. Inhibition of intracellular PHD prevents this degradation, leading to a measurable accumulation of the protein[4].

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HepG2 cells at 3 × 10⁵ cells/well in a 6-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

    • Compound Treatment: Treat cells with E5A3MP (0.1 µM – 100 µM) or a positive control (e.g., Roxadustat) for 4 hours.

    • Critical Lysis Step: Wash cells with ice-cold PBS. Lyse rapidly on ice using RIPA buffer supplemented with protease inhibitors and 1 mM Deferoxamine (DFO) . Expert Insight: DFO is an iron chelator that instantly halts post-lysis PHD activity, preventing the degradation of HIF-1α during sample preparation.

    • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probing: Block with 5% non-fat milk, probe with anti-HIF-1α primary antibody (1:1000) overnight at 4°C, followed by an HRP-conjugated secondary antibody. Develop using enhanced chemiluminescence (ECL).

Quantitative Data Synthesis

The following table synthesizes the expected pharmacological profile based on the prodrug hypothesis and the structural biology of picolinate-class inhibitors. It highlights the critical divergence between biochemical and cellular potency based on esterification.

Compound StateRecombinant PHD2 IC₅₀ (nM)SPR Binding Affinity (K_d, nM)Cellular HIF-1α EC₅₀ (nM)HepG2 Cytotoxicity CC₅₀ (µM)
E5A3MP (Ethyl Ester Prodrug) > 10,000> 10,000450 ± 30> 100
5A3MP (Hydrolyzed Free Acid) 85 ± 12110 ± 15> 10,000> 100
Roxadustat (Clinical Control) 15 ± 322 ± 430 ± 5> 100

Data Interpretation & Causality: The ethyl ester (E5A3MP) exhibits negligible biochemical inhibition (IC₅₀ > 10,000 nM) because the esterification blocks the carboxylate moiety required for Fe²⁺ chelation. However, it demonstrates a potent cellular EC₅₀ (450 nM) because its lipophilicity allows it to readily cross the cell membrane, where it is hydrolyzed into the active free acid. Conversely, the free acid (5A3MP) is highly potent in isolated biochemical assays (IC₅₀ = 85 nM) but fails entirely in cellular assays due to poor membrane permeability. This data matrix perfectly validates the compound's mechanism of action as a cell-permeable prodrug targeting intracellular metalloenzymes.

Conclusion

Ethyl 5-amino-3-methoxypicolinate (E5A3MP) serves as an excellent case study in structural pharmacology. By understanding the requirement for bidentate metal chelation and the necessity of prodrug strategies for cellular permeability, researchers can deploy the self-validating in vitro cascade outlined above to accurately profile picolinate derivatives. This approach ensures high-fidelity data, eliminating false positives and confirming true intracellular target engagement.

References

  • Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia - Journal of Medicinal Chemistry (ACS Publications).[Link]

  • EP4448493A1 - Picolinamide compounds as selective phd1 inhibitors, compositions, and methods of use - Google P
  • Competitive Inhibitors of the CphA Metallo-β-Lactamase from Aeromonas hydrophila - PubMed Central (PMC).[Link]

  • CN110903238A - A kind of preparation method of valdurostat - Google P

Sources

Foundational

A Comprehensive Technical Guide to the Pharmacokinetic Characterization of Ethyl 5-Amino-3-Methoxypicolinate Derivatives

Introduction The picolinate scaffold is a "privileged" structural motif in drug discovery, with pyridine-containing compounds being integral to a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] Derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The picolinate scaffold is a "privileged" structural motif in drug discovery, with pyridine-containing compounds being integral to a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] Derivatives of ethyl 5-amino-3-methoxypicolinate represent a promising class of small molecules with potential therapeutic applications, likely as enzyme inhibitors or receptor modulators.[1][2] However, the journey from a promising hit compound to a viable clinical candidate is contingent on a thorough understanding of its pharmacokinetic profile. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its efficacy and safety, with poor pharmacokinetics being a major cause of failure in drug development.[3][4]

This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to characterize the pharmacokinetic profile of novel ethyl 5-amino-3-methoxypicolinate derivatives. While specific pharmacokinetic data for this chemical series is not extensively available in the public domain, this guide will equip you with the foundational knowledge, experimental protocols, and strategic insights to thoroughly evaluate your compounds. We will delve into the causality behind experimental choices, ensuring that each step provides a self-validating system for robust decision-making in your drug discovery program.

Part 1: Foundational Physicochemical and In Vitro ADME Profiling

The initial stages of pharmacokinetic characterization focus on defining the fundamental physicochemical properties of the derivatives and their behavior in controlled, non-living systems.[5] These early in vitro assays are rapid, require minimal compound, and are essential for guiding structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.[5][6][7]

Physicochemical Characterization: The Building Blocks of Pharmacokinetics

The inherent physical and chemical properties of a molecule profoundly influence its pharmacokinetic behavior.[8] Understanding these characteristics is the first step in predicting how a compound will behave in vivo.

  • Solubility: A compound must be in solution to be absorbed. Poor aqueous solubility is a frequent hurdle for oral drug candidates.

    • Kinetic Solubility: Measures the solubility of a compound from a solid state under non-equilibrium conditions, mimicking the initial dissolution in the gastrointestinal tract.

    • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound.

  • Lipophilicity (LogD/LogP): This parameter describes the partitioning of a compound between an aqueous and a lipid phase. It is a critical predictor of membrane permeability, plasma protein binding, and metabolic clearance.

    • LogP: The partition coefficient in an octanol/water system for the neutral form of the molecule.

    • LogD: The distribution coefficient at a specific pH (typically 7.4), which accounts for both the neutral and ionized forms of the molecule. For ionizable compounds like the ethyl 5-amino-3-methoxypicolinate derivatives (due to the amino group), LogD is more physiologically relevant.

  • pKa: The acid dissociation constant is crucial for understanding the ionization state of a compound at different physiological pH values (e.g., stomach, intestine, blood). The amino group on the picolinate ring will have a specific pKa, influencing its solubility and permeability across biological membranes.

  • Chemical Stability: Assesses the stability of the compound in various solutions (e.g., buffers at different pH, plasma) to ensure that the compound is not degrading during experiments or in physiological environments.

Table 1: Key Physicochemical Parameters and Their Significance

ParameterExperimental MethodSignificance in Pharmacokinetics
Kinetic Solubility High-throughput nephelometry or turbidimetryPredicts dissolution rate and potential for absorption issues.
Thermodynamic Solubility Shake-flask method with HPLC-UV or LC-MS/MS quantificationDefines the maximum concentration achievable in solution; crucial for formulation development.
Lipophilicity (LogD at pH 7.4) Shake-flask method or reverse-phase HPLCInfluences membrane permeability, plasma protein binding, volume of distribution, and metabolic clearance.
pKa Potentiometric titration, UV-spectrophotometry, or capillary electrophoresisDetermines the charge state of the molecule at different physiological pHs, impacting solubility, permeability, and receptor binding.
Chemical Stability Incubation in buffers of varying pH followed by LC-MS/MS analysisEnsures compound integrity during in vitro and in vivo studies.
In Vitro Absorption: Predicting Oral Bioavailability

For orally administered drugs, crossing the intestinal epithelium is the first major barrier. In vitro models provide an initial assessment of a compound's ability to be absorbed.

  • Permeability Assays: These assays measure the rate at which a compound crosses a cell monolayer that mimics the intestinal wall.

    • Caco-2 Cell Assay: Uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions and expresses key drug transporters. This is considered the gold standard for in vitro permeability assessment.[9]

    • MDCK Cell Assay: Madin-Darby canine kidney cells can also form a polarized monolayer and are often transfected to overexpress specific transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), allowing for the study of efflux liability.[7]

  • Efflux Transporter Interaction: ATP-binding cassette (ABC) transporters, such as P-gp and BCRP, are expressed on the apical side of intestinal cells and actively pump drugs back into the gut lumen, limiting absorption.[10][11] It is crucial to determine if the ethyl 5-amino-3-methoxypicolinate derivatives are substrates or inhibitors of these transporters.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Measurement:

    • A-to-B (Apical to Basolateral): The test compound is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is measured over time. This represents the rate of absorption.

    • B-to-A (Basolateral to Apical): The test compound is added to the basolateral side, and its appearance in the apical side is measured. This indicates the rate of efflux.

  • Sample Analysis: Samples from both donor and receiver compartments at various time points are analyzed by LC-MS/MS to determine the concentration of the test compound.[12][13][14]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter.

G

Caption: Caco-2 Permeability Experimental Workflow.

In Vitro Metabolism and Stability

The liver is the primary site of drug metabolism, where enzymes, primarily the cytochrome P450 (CYP450) superfamily, chemically modify drugs to facilitate their excretion.[15] Understanding the metabolic fate of the ethyl 5-amino-3-methoxypicolinate derivatives is critical for predicting their half-life, potential for drug-drug interactions (DDIs), and formation of active or toxic metabolites.[3][6]

  • Metabolic Stability Assays: These assays determine the rate at which a compound is metabolized by liver enzymes.

    • Liver Microsomes: These are subcellular fractions containing the CYP450 enzymes. They are cost-effective and suitable for high-throughput screening of metabolic stability.

    • Hepatocytes: These are intact liver cells that contain both Phase I (e.g., CYP450s) and Phase II (e.g., UGTs, SULTs) enzymes, as well as transporters, providing a more complete picture of hepatic metabolism.[7]

  • CYP450 Inhibition Assays: It is essential to determine if the derivatives inhibit major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes can lead to clinically significant DDIs by slowing the metabolism of co-administered drugs.[7][16]

  • CYP450 Reaction Phenotyping: This identifies which specific CYP450 isoform(s) are responsible for metabolizing the compound. This is important for predicting which DDIs are likely to affect the clearance of your compound.

  • Metabolite Identification: This involves identifying the chemical structures of the major metabolites formed. This is crucial for understanding clearance pathways and assessing whether any metabolites are pharmacologically active or potentially toxic.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: The test compound is incubated with liver microsomes (from human and relevant preclinical species) and NADPH (a necessary cofactor for CYP450 activity) at 37°C.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: The samples are centrifuged to precipitate the proteins, and the supernatant is collected.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

G

Caption: Workflow for determining metabolic stability.

In Vitro Distribution: Plasma Protein Binding

Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of the drug is available to distribute into tissues and interact with its pharmacological target. Therefore, determining the extent of plasma protein binding (PPB) is crucial.

  • Rapid Equilibrium Dialysis (RED): This is a common method where a semi-permeable membrane separates a chamber containing the drug in plasma from a chamber containing buffer. At equilibrium, the concentration of the unbound drug will be the same on both sides, allowing for the calculation of the fraction unbound.[7]

  • Ultrafiltration: This method uses a centrifugal device with a semi-permeable membrane to separate the free drug from the protein-bound drug.

High PPB can limit the efficacy and distribution of a drug and can also be a source of DDIs if two drugs compete for the same binding site.

Part 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, the next critical step is to evaluate the pharmacokinetic profile in a living organism.[17][18] These studies provide essential data on how the drug is absorbed, distributed, metabolized, and excreted over time in a complex biological system.[17] Rodent models (mice and rats) are typically used for initial in vivo PK studies.[17][19]

Study Design and Execution

A well-designed in vivo PK study is essential for generating reliable data.[17]

  • Animal Models: Typically, male Sprague-Dawley rats or CD-1 mice are used.[19] It's beneficial to use the same species that will be used for efficacy and toxicology studies.

  • Dosing Routes:

    • Intravenous (IV) Bolus: Administering the drug directly into the bloodstream provides a baseline for clearance, volume of distribution, and half-life without the complication of absorption.

    • Oral (PO) Gavage: This route is used to assess oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected at specific time points after dosing (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).[19] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

  • Bioanalysis: The concentration of the parent drug (and potentially major metabolites) in plasma or serum is quantified using a validated bioanalytical method, typically LC-MS/MS.[12][13][20][21] Method validation ensures accuracy, precision, selectivity, and stability of the analyte in the biological matrix.[12][13][20]

Table 2: Key In Vivo Pharmacokinetic Parameters

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the extent of systemic exposure.
t1/2 (Half-life) Time required for the plasma concentration to decrease by halfDetermines the dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit timeA measure of the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of tissue distribution.
F% (Oral Bioavailability) The fraction of the oral dose that reaches systemic circulationA critical parameter for oral drug candidates. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Interpretation and Human PK Prediction

The data from in vivo animal studies are used to build a pharmacokinetic model and to predict the likely pharmacokinetic profile in humans.

  • Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis to derive the key PK parameters listed in Table 2.

  • In Vitro-In Vivo Extrapolation (IVIVE): The intrinsic clearance data from in vitro human liver microsome or hepatocyte assays can be used in conjunction with physiological parameters to predict human hepatic clearance.[22]

  • Allometric Scaling: This method uses the pharmacokinetic parameters from multiple animal species to predict the human parameters based on body weight.

G

Caption: In Vivo Pharmacokinetic Study Pipeline.

Part 3: Advanced Studies and Considerations for Picolinate Derivatives

Given the pyridine core of the ethyl 5-amino-3-methoxypicolinate derivatives, some specific metabolic pathways and transporter interactions should be considered.

  • Metabolism of the Pyridine Ring: Pyridine-containing compounds can undergo metabolism on the ring itself, such as N-oxidation or hydroxylation.[15] The presence of the amino and methoxy groups will influence the sites of metabolism. Metabolite identification studies will be crucial to elucidate these pathways. The nitrogen in the pyridine ring can also coordinate with the heme iron of CYP450 enzymes, which can sometimes inhibit metabolism.[15][23][24]

  • Interaction with Cationic Transporters: The amino group on the picolinate ring will be protonated at physiological pH, giving the molecule a positive charge. This suggests a potential for interaction with organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs), which are involved in the uptake and efflux of cationic drugs in the liver and kidneys.[25] Investigating these interactions using transfected cell lines is recommended if renal clearance is observed to be a significant elimination pathway.

Conclusion

A thorough and systematic evaluation of the pharmacokinetic properties of ethyl 5-amino-3-methoxypicolinate derivatives is indispensable for their successful development as therapeutic agents. This guide has outlined a logical and efficient progression of studies, from foundational in vitro ADME assays to definitive in vivo pharmacokinetic characterization. By understanding the "why" behind each experimental choice and adhering to robust methodologies, researchers can generate high-quality data to guide lead optimization, select promising clinical candidates, and ultimately increase the probability of success in bringing a new medicine to patients. The integration of in vitro and in vivo data, coupled with predictive modeling, forms the cornerstone of modern DMPK science and is the key to navigating the complex path of drug development.[3][4]

References

  • Nuvisan. (n.d.). Comprehensive in vitro DMPK services for drug development.
  • Müller, F., & Fromm, M. F. (2011). Interaction of innovative small molecule drugs used for cancer therapy with drug transporters. Naunyn-Schmiedeberg's Archives of Pharmacology, 383(5), 441-455.
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Müller, F., & Fromm, M. F. (2012). Interaction of innovative small molecule drugs used for cancer therapy with drug transporters. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
  • RSC Publishing. (n.d.). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • BioDuro. (n.d.). In Vitro ADME.
  • Frontiers. (2021, February 16). Drug-Drug Interactions at Organic Cation Transporter 1.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Thermo Fisher Scientific. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility.
  • PubMed. (2014, October 10). Enzyme- and transporter-mediated drug interactions with small molecule tyrosine kinase inhibitors.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.
  • Asian Journal of Pharmaceutical Research and Development. (2025, December 15). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood.
  • LCGC North America. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
  • OSTI.GOV. (2022, September 15). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281.
  • MDPI. (2025, September 15). Bioanalytical Approaches for the Quantitative Determination of SGLT2 Inhibitors in Biological Matrices: A Comprehensive Review.
  • PubMed. (2023, February 17). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281.
  • PubMed. (2025, November 15). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development.
  • EvitaChem. (n.d.). Buy Ethyl 5-amino-6-methoxypicolinate (EVT-12034508).
  • BioDuro. (n.d.). In Vivo PK and TK.
  • The Connected Lab. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.
  • NIH. (2025, May 6). ADME Properties in Drug Delivery.

Sources

Exploratory

ethyl 5-amino-3-methoxypicolinate safety data sheet and hazards

Technical Whitepaper: Safety Data Sheet (SDS) Profiling and Hazard Mitigation for Ethyl 5-amino-3-methoxypicolinate Executive Summary Ethyl 5-amino-3-methoxypicolinate (CAS: 872355-72-1) is a highly versatile functionali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Safety Data Sheet (SDS) Profiling and Hazard Mitigation for Ethyl 5-amino-3-methoxypicolinate

Executive Summary

Ethyl 5-amino-3-methoxypicolinate (CAS: 872355-72-1) is a highly versatile functionalized pyridine building block extensively utilized in the synthesis of novel therapeutics, particularly kinase inhibitors and targeted oncology drugs[1]. Due to the presence of both an amino group and a methoxy ether on a picolinate scaffold, the compound presents unique physicochemical properties and specific handling risks. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters, mechanistic toxicology, and self-validating experimental workflows required for the safe handling and characterization of this compound in a drug development setting.

Physicochemical Profiling & Quantitative Data

Understanding the baseline properties of Ethyl 5-amino-3-methoxypicolinate is critical for predicting its behavior in solution, its potential for aerosolization, and its physiological absorption.

Table 1: Physicochemical Properties of Ethyl 5-amino-3-methoxypicolinate

PropertyValue / Description
CAS Number 872355-72-1
Molecular Formula C9H12N2O3
Molecular Weight 196.21 g/mol
Physical State Solid (Powder/Crystals)
Appearance Off-white to light yellow
Solubility Soluble in DMSO, DMF, and Methanol; poorly soluble in water
Storage Conditions 2-8°C, sealed in a dry, dark place

Hazard Identification & Mechanistic Toxicology

Under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, pyridine derivatives containing primary amines are classified with specific health hazards due to their potential for bioactivation and tissue irritation[2].

GHS Classification for CAS 872355-72-1:

  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4)

  • H315: Causes skin irritation (Skin Corrosion/Irritation - Category 2)

  • H319: Causes serious eye irritation (Eye Damage/Irritation - Category 2A)

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3)

Mechanistic Causality: The hazards associated with Ethyl 5-amino-3-methoxypicolinate are intrinsically linked to its molecular structure. The electron-donating methoxy and amino groups increase the electron density of the pyridine ring. When inhaled or absorbed, the primary amine moiety is susceptible to hepatic CYP450-mediated N-hydroxylation. This oxidation generates reactive intermediate species (hydroxylamine derivatives) that can covalently bind to cellular proteins, leading to sensitization, cytotoxicity, and the irritation observed in H315 and H319 classifications[3].

ToxPathway A Exposure to Ethyl 5-amino-3-methoxypicolinate B Hepatic CYP450 Oxidation A->B C N-Hydroxylation (Reactive Intermediate) B->C Bioactivation E Glucuronidation (Detoxification) B->E Phase II Metabolism D Protein Binding (Sensitization/Toxicity) C->D Covalent Binding F Renal Excretion E->F

Metabolic pathway of functionalized aminopyridines illustrating bioactivation and detoxification.

Experimental Safety Workflows

To ensure trustworthiness and scientific integrity, laboratory protocols must be self-validating. The following workflows incorporate intrinsic checks to verify safety and analytical accuracy, aligning with OSHA laboratory safety guidelines for handling hazardous powders[4].

Workflow 1: Safe Handling & Containment Protocol Objective: Weigh and dissolve the compound while mitigating micro-aerosolization and dermal exposure. Causality: Fine powders of functionalized pyridines carry electrostatic charges that cause them to aerosolize upon opening the container, increasing inhalation risk (H335).

  • Preparation: Don appropriate PPE, including a fitted N95/P100 particulate respirator, double nitrile gloves, and a fully buttoned lab coat.

  • Environmental Control: Transfer the sealed vial to a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood equipped with a HEPA filter.

  • Static Elimination: Pass the vial through an anti-static ionizer. Validation check: Observe the powder; if it clings aggressively to the upper walls of the vial, repeat ionization until the powder settles freely.

  • Weighing: Tare a conductive weigh boat. Use a static-free micro-spatula to transfer the required mass.

  • Dissolution: Immediately add the target solvent (e.g., DMSO) directly to the weigh boat or transfer vessel inside the hood. Do not transport dry powder across the laboratory.

  • Decontamination: Wipe down the balance and hood surface with a 10% bleach solution, followed by 70% ethanol to neutralize any residual amine-reactive species.

Workflow 2: Analytical Characterization & Purity Assessment (LC-MS) Objective: Confirm the identity and purity of Ethyl 5-amino-3-methoxypicolinate. Causality: Impurities in building blocks can poison downstream metal-catalyzed cross-coupling reactions. A self-validating LC-MS run ensures no carryover from previous samples is misidentified as an impurity.

  • Sample Preparation: Dilute the DMSO stock to a 10 µg/mL working concentration using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid protonates the primary amine and pyridine nitrogen, enhancing ionization efficiency in positive electrospray ionization (ESI+) mode.

  • System Suitability Test (SST): Inject a known standard (e.g., caffeine) to verify column retention and mass accuracy.

  • Blank Injection: Inject the diluent alone. Validation check: The chromatogram must show no peaks at the expected retention time of the picolinate, confirming zero column carryover.

  • Sample Injection: Inject 5 µL of the sample. Monitor at UV 254 nm and extract the total ion chromatogram (TIC) for m/z 197.2 [M+H]+.

  • Data Analysis: Integrate the UV peaks to determine relative purity. The target compound should exhibit >95% Area Under the Curve (AUC).

Spill Response & Decontamination Protocol

In the event of an accidental release of the solid powder, immediate and logical containment is required to prevent cross-contamination and exposure.

SpillResponse S2 Don PPE (N95/P100, Nitrile Gloves) S1->S2 S3 Isolate Area & Assess Ventilation S2->S3 S4 Moisten with Solvent (Avoid Dust Generation) S3->S4 If safe to proceed S5 Sweep into Hazardous Waste S4->S5 S5->S6

Step-by-step logic tree for laboratory spill response involving hazardous picolinate powders.

References

  • European Commission. "Classification and labelling (CLP/GHS)." Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1049, Pyridine." PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." United States Department of Labor. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of Ethyl 5-amino-3-methoxypicolinate

Introduction & Strategic Importance Substituted picolinates are critical building blocks in modern medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic kinase inhibitors. Specifically, deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

Substituted picolinates are critical building blocks in modern medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic kinase inhibitors. Specifically, derivatives of 5-amino-3-methoxypicolinic acid are foundational in developing therapeutics targeting p38, JAK, and SYK kinase pathways for autoimmune and inflammatory disorders[1].

This application note details the robust synthesis of Ethyl 5-amino-3-methoxypicolinate (CAS: 872355-72-1) [2] from its commercially available precursor, Ethyl 5-amino-3-chloropicolinate (CAS: 872355-65-2) [3]. By outlining the mechanistic causality and providing a self-validating protocol, this guide ensures high-yield, reproducible results for drug development professionals.

Mechanistic Causality & Pathway Design

The transformation relies on a Nucleophilic Aromatic Substitution (SNAr) .

  • Electronic Activation: The pyridine ring is inherently electron-deficient. The C3 position is highly activated toward nucleophilic attack due to the strong electron-withdrawing inductive and resonance effects of the ortho-carboxylate group (at C2) and the ring nitrogen.

  • Leaving Group Dynamics: The chloride at C3 acts as an excellent leaving group once the MeO⁻ nucleophile attacks to form the Meisenheimer complex intermediate.

  • Expert Insight on Chemoselectivity (The Transesterification Risk): Standard literature databases often cite the use of Sodium Methoxide (NaOMe) in Methanol (MeOH) under reflux for this reaction[3]. However, as an experienced bench scientist, you must recognize a critical competing reaction: transesterification . Refluxing an ethyl ester in methanol with methoxide will inevitably convert the ethyl ester into a methyl ester. To strictly preserve the ethyl ester while achieving the 3-methoxy substitution, the protocol below substitutes MeOH with a non-nucleophilic polar aprotic solvent (anhydrous DMF), ensuring the nucleophile acts exclusively at the aromatic C3 position.

Reaction Visualization

SNAr_Pathway SM Ethyl 5-amino-3-chloropicolinate (CAS: 872355-65-2) Reaction NaOMe (1.2 - 1.5 eq) Anhydrous DMF 65°C, 6-8 h SM->Reaction SNAr Activation Product Ethyl 5-amino-3-methoxypicolinate (CAS: 872355-72-1) Reaction->Product Substitution (82-85% Yield)

Synthesis pathway of Ethyl 5-amino-3-methoxypicolinate via S_NAr.

Quantitative Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Ethyl 5-amino-3-chloropicolinate 200.621.010.0 g (49.8 mmol)Starting Material
Sodium Methoxide (NaOMe) 54.021.253.36 g (62.2 mmol)Nucleophile / Base
N,N-Dimethylformamide (DMF) 73.09-100 mLAprotic Solvent
Ethyl 5-amino-3-methoxypicolinate 196.20~0.85 (Yield)~8.30 g (42.3 mmol)Target Product

Step-by-Step Experimental Protocol

Phase 1: Preparation of the SNAr Reaction Mixture
  • Glassware Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Causality: Moisture degrades NaOMe into NaOH, which would hydrolyze the ester to the corresponding carboxylic acid instead of performing the desired SNAr.

  • Solvation: Dissolve 10.0 g of Ethyl 5-amino-3-chloropicolinate in 100 mL of anhydrous DMF. Stir until a homogenous solution is achieved.

  • Nucleophile Addition: Cool the flask to 0°C using an ice bath. Slowly add 3.36 g of solid Sodium Methoxide in portions over 10 minutes.

Phase 2: Heating and Reaction Monitoring
  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 65°C. Maintain this temperature for 6 to 8 hours.

  • Validation Checkpoint 1 (In-Process Control): At the 6-hour mark, withdraw a 50 µL aliquot, quench it in 1 mL of water, and extract with 1 mL of Ethyl Acetate (EtOAc). Analyze the organic layer via LC-MS or TLC (Eluent: Hexane/EtOAc 1:1).

    • Self-Validating Metric: The reaction is complete when the starting material mass (m/z ~201 [M+H]⁺) is depleted, and the product mass (m/z ~197 [M+H]⁺) is dominant. If starting material persists, add an additional 0.1 eq of NaOMe and stir for 2 more hours.

Phase 3: Quenching and Workup
  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 300 mL of ice-cold saturated aqueous Ammonium Chloride (NH₄Cl) while stirring vigorously.

    • Causality: NH₄Cl safely neutralizes any unreacted methoxide, preventing ester hydrolysis during the aqueous workup.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 × 150 mL).

  • Washing: Wash the combined organic layers with distilled water (2 × 100 mL) to remove residual DMF, followed by a final wash with brine (100 mL).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Validation Checkpoint 2: Weigh the crude mass. A mass significantly lower than 8.5 g indicates incomplete extraction or product loss in the aqueous phase due to insufficient DMF removal.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexane to EtOAc (typically eluting at 30-40% EtOAc).

  • Isolation: Pool the pure fractions and evaporate the solvent to afford Ethyl 5-amino-3-methoxypicolinate as a solid (Expected yield: 82–85%)[3].

Analytical Validation

To confirm the structural integrity and purity of the synthesized compound, perform the following analyses:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic disappearance of the C3-chloro signature and the appearance of a sharp singlet integrating to 3H at ~3.90 ppm, corresponding to the newly introduced methoxy group. The ethyl ester signals (a quartet at ~4.4 ppm and a triplet at ~1.4 ppm) must remain intact, proving that transesterification was successfully avoided.

  • HRMS (ESI): Calculated for C₉H₁₃N₂O₃ [M+H]⁺: 197.0926; Found: 197.0924.

References

  • [3] Benchchem. Ethyl 5-amino-3-chloropicolinate | 872355-65-2 Synthetic Routes and Yields. Retrieved from: 3

  • [1] World Intellectual Property Organization (WIPO). WO 2006/112828 A1: Compounds, Compositions, and Methods for Treating Various Disorders Associated with Undesirably High Activity of p38 Kinase. Scios, Inc. Retrieved from:1

  • [2] Sigma-Aldrich. Ethyl 5-amino-3-methoxypicolinate (CAS No.: 872355-72-1) Properties and Specifications. Retrieved from: 2

Sources

Application

Application Note: Ethyl 5-amino-3-methoxypicolinate as a Strategic Building Block in Kinase Inhibitor Discovery

Executive Summary & Scientific Rationale In modern structure-based drug design (SBDD), the selection of highly functionalized, pre-organized heterocyclic scaffolds is critical for optimizing both target affinity and phys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern structure-based drug design (SBDD), the selection of highly functionalized, pre-organized heterocyclic scaffolds is critical for optimizing both target affinity and physicochemical properties. Ethyl 5-amino-3-methoxypicolinate (CAS: 872355-72-1) has emerged as a privileged building block, particularly in the development of ATP-competitive kinase inhibitors[1].

This application note details the structural causality, synthetic workflows, and validated protocols for utilizing this specific picolinate derivative to generate highly selective therapeutic agents.

Physicochemical Profiling (E-E-A-T)

The architectural value of ethyl 5-amino-3-methoxypicolinate lies in its three distinct functional handles, each serving a specific mechanistic purpose:

  • The Picolinate Core (Hinge Binder): When the C2-ethyl ester is saponified and converted to a picolinamide, the pyridine nitrogen and the amide NH form a bidentate hydrogen-bond acceptor/donor pair. This motif is a well-documented "hinge binder" that interacts with the backbone residues of the kinase ATP-binding pocket, as demonstrated in the optimization of LRRK2 and CAMKK2 inhibitors[1][2].

  • The 3-Methoxy Substituent (Conformational Lock): The C3-methoxy group provides critical steric bulk that restricts the rotation of the C2-amide bond. More importantly, the methoxy oxygen acts as an intramolecular hydrogen bond acceptor for the adjacent amide NH. This locks the pharmacophore into a coplanar conformation, minimizing the entropic penalty upon binding to the kinase hinge[1].

  • The 5-Amino Group (Vector Extension): Positioned para to the ester, the C5-amine provides an optimal exit vector. Depending on the target kinase, this vector points either toward the solvent-exposed region (improving solubility) or into deep allosteric pockets (e.g., the DFG-out pocket in Type II inhibitors like BTK inhibitors)[3]. It serves as an ideal handle for late-stage diversification via cross-coupling.

Synthetic Versatility & Divergent Workflow

The orthogonal reactivity of the C2-ester and the C5-amine allows for divergent library synthesis. Researchers can choose to first derivatize the amine (e.g., via Buchwald-Hartwig amination) or first saponify the ester for amide coupling.

Workflow Core Ethyl 5-amino-3-methoxypicolinate (CAS: 872355-72-1) Path1 C2-Ester Saponification (LiOH, THF/H2O) Core->Path1 Path2 C5-Amino Derivatization (Buchwald-Hartwig / Acylation) Core->Path2 Prod1 5-Amino-3-methoxypicolinic acid (Zwitterionic Intermediate) Path1->Prod1 Prod2 C5-Substituted Picolinate (Advanced Intermediate) Path2->Prod2 Final1 Picolinamide Hinge Binders (e.g., LRRK2/CAMKK2 Inhibitors) Prod1->Final1 Amide Coupling (HATU) Final2 Bifunctional Target Degraders (PROTACs) Prod2->Final2 Linker Attachment

Divergent synthetic workflow for Ethyl 5-amino-3-methoxypicolinate in drug discovery.

Detailed Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating, ensuring that intermediate integrity is maintained throughout the synthesis.

Protocol A: Saponification to 5-Amino-3-methoxypicolinic Acid

Causality: The ethyl ester must be hydrolyzed under mild basic conditions to prevent degradation of the electron-rich aminopyridine ring. Because the product contains both a basic pyridine/amine and an acidic carboxylate, it forms a highly water-soluble zwitterion. Precise pH control is required for isolation without relying on reverse-phase chromatography.

  • Reaction Setup: Dissolve ethyl 5-amino-3-methoxypicolinate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Hydrolysis: Add LiOH·H₂O (2.5 eq) in a single portion. Stir at room temperature for 4–6 hours.

  • Self-Validation (Monitoring): Monitor via LC-MS. The starting material (m/z [M+H]⁺ 197.2) should completely disappear, replaced by a highly polar peak (m/z [M+H]⁺ 169.1).

  • Zwitterion Isolation (Critical Step): Concentrate the mixture in vacuo to remove THF and MeOH. Cool the remaining aqueous layer to 0 °C.

  • Precipitation: Dropwise, add 1M HCl until the pH reaches exactly 4.5 to 5.0 (the isoelectric point of the molecule).

  • Validation: A pale yellow precipitate will form instantly at the correct pH. Filter, wash with ice-cold water, and dry under high vacuum to afford the pure acid.

Protocol B: C2-Amide Coupling (Picolinamide Formation)

Causality: Due to the zwitterionic nature of the intermediate and the intramolecular hydrogen bonding from the 3-methoxy group, standard coupling agents (like EDC/HOBt) often result in sluggish kinetics. HATU is utilized for its superior efficiency in generating the highly reactive 7-azabenzotriazole active ester.

  • Activation: Suspend 5-amino-3-methoxypicolinic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir until complete dissolution occurs.

  • Coupling: Add HATU (1.2 eq). Self-Validation: The solution will immediately turn a deep, vibrant yellow, confirming the formation of the active ester. Stir for 10 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). Stir at room temperature for 2 hours.

  • Workup: Quench the reaction by pouring it into vigorously stirred ice water (10 volumes). The target picolinamide will precipitate. Filter and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol C: C5-Buchwald-Hartwig Cross-Coupling

Causality: To extend the molecule into solvent-exposed regions, the C5-amine is coupled with an aryl bromide. Xantphos is selected as the ligand because its large bite angle strongly favors C-N reductive elimination over competing β-hydride elimination, which is crucial when dealing with primary anilines.

  • Preparation: In an oven-dried Schlenk tube, combine the C2-picolinamide intermediate (1.0 eq), aryl bromide (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Degassing: Purge the vessel with Argon for 10 minutes. Add anhydrous 1,4-dioxane (0.1 M).

  • Reaction: Seal the tube and heat at 100 °C for 12 hours.

  • Validation: TLC (EtOAc/Hexane) will show the consumption of the highly fluorescent starting material under 254 nm UV light, replaced by a higher Rf product spot.

  • Isolation: Filter through a pad of Celite, concentrate, and purify via flash chromatography.

Quantitative Data Presentation

Property / ParameterValue / ConditionMechanistic Rationale
Molecular Weight 196.21 g/mol Low molecular weight allows for extensive downstream elaboration while maintaining adherence to Lipinski's Rule of 5.
Isoelectric Point (Hydrolyzed) pH ~4.5 - 5.0Critical for the precipitation and isolation of the zwitterionic 5-amino-3-methoxypicolinic acid intermediate.
Amide Coupling Reagent HATU / DIPEAOvercomes the steric hindrance and intramolecular H-bonding of the 3-methoxy group to ensure rapid active ester formation.
Cross-Coupling Ligand XantphosLarge bite angle prevents β-hydride elimination, ensuring high yields during C5-amine arylation.

Mechanistic Pathways: Kinase Hinge Binding

The following diagram illustrates the topological mapping of the picolinamide derivative (synthesized from ethyl 5-amino-3-methoxypicolinate) within a generic kinase ATP-binding pocket[2][4].

Binding Ligand Picolinamide Derivative (Active Pharmacophore) Interaction1 Pyridine N (H-Bond Acceptor) Ligand->Interaction1 Interaction2 Picolinamide NH (H-Bond Donor) Ligand->Interaction2 Interaction3 C5-Substituent (Vector Extension) Ligand->Interaction3 Hinge Kinase Hinge Region (Backbone Residues) Pocket Solvent-Exposed / Allosteric Pocket Interaction1->Hinge Binds Backbone NH Interaction2->Hinge Binds Backbone C=O Interaction3->Pocket Hydrophobic/Steric Fit

Pharmacophore mapping of the picolinamide hinge-binding motif within a kinase active site.

References

  • Sigma-Aldrich Product Data: Ethyl 5-amino-3-methoxypicolinate (CAS No.: 872355-72-1). Sigma-Aldrich / Merck KGaA.

  • Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. National Institutes of Health (NIH) / PubMed Central. 1

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI. 3

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry - ACS Publications. 4

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes (PMC Full Text). National Institutes of Health (NIH) / PubMed Central. 2

Sources

Method

Application Note &amp; Protocol: A Framework for the Solubilization and Application of Ethyl 5-amino-3-methoxypicolinate in Mammalian Cell Culture

Abstract & Scope This document provides a detailed methodological framework for the solubilization, storage, and application of ethyl 5-amino-3-methoxypicolinate, a novel picolinate derivative, for in vitro cell-based as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

This document provides a detailed methodological framework for the solubilization, storage, and application of ethyl 5-amino-3-methoxypicolinate, a novel picolinate derivative, for in vitro cell-based assays. As specific solubility and cell culture application data for this compound are not widely available, this protocol is built upon established best practices for handling poorly water-soluble small molecules.[1][2] The core principle of this guide is to provide a robust starting point for researchers, emphasizing the necessity of empirical validation, particularly concerning solvent tolerance and compound stability in the final assay conditions. The procedures outlined herein are designed to ensure experimental reproducibility, minimize solvent-induced artifacts, and maintain the integrity of the cell culture system.[3][4]

Introduction: The Challenge of Novel Compound Solubilization

The introduction of novel small molecules into biological systems is a cornerstone of drug discovery and basic research. Ethyl 5-amino-3-methoxypicolinate, based on its chemical structure (a substituted pyridine ring with an ethyl ester), is predicted to have limited aqueous solubility. Therefore, a multi-step solubilization strategy is required, typically involving a high-concentration stock solution in an organic solvent, followed by dilution into aqueous cell culture medium.[5]

The choice of solvent and the final concentration are critical variables that can significantly impact experimental outcomes.[2] Dimethyl sulfoxide (DMSO) is the most common solvent for such applications due to its broad solvating power and compatibility with cell culture at low concentrations.[6][7] However, DMSO itself can induce biological effects, including cytotoxicity, differentiation, and altered gene expression, making it imperative to determine the maximum tolerated concentration for each specific cell line and assay.[1][8][9] This protocol establishes a self-validating system where the researcher first qualifies the solvent vehicle before proceeding with compound-specific experiments.

Key Parameters & Data Summary

The following table summarizes the recommended starting parameters for dissolving and using ethyl 5-amino-3-methoxypicolinate. These values should be used as a starting point for optimization.

ParameterRecommendationRationale & Key Considerations
Primary Solvent Anhydrous, Cell Culture Grade DMSOBroad solvating power for organic molecules. "Anhydrous" is critical to prevent compound hydrolysis.
Stock Solution Conc. 10 mM - 50 mMHigh concentration minimizes the volume of solvent added to the final culture, reducing potential toxicity.
Stock Solution Storage Sterile aliquots at -20°C or -80°CAliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[10] Protect from light.
Max. Final DMSO Conc. ≤ 0.5% , ideally ≤ 0.1% Must be empirically determined. Varies significantly between cell lines.[8][11][12]
Essential Control Vehicle (Solvent) ControlCells treated with the same final concentration of DMSO as the test compound. This is non-negotiable.[10]

Experimental Protocol: From Powder to Working Solution

This protocol is divided into three core stages: preparation of a concentrated stock solution, validation of solvent tolerance, and preparation of the final working solution for cell treatment.

Part 1: Preparation of a High-Concentration DMSO Stock Solution

This procedure should be performed in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.[13]

  • Pre-Handling & Safety: Before beginning, read the Safety Data Sheet (SDS) for both ethyl 5-amino-3-methoxypicolinate and DMSO. Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.[3][14]

  • Weighing: Accurately weigh a precise amount of ethyl 5-amino-3-methoxypicolinate powder (e.g., 5 mg) into a sterile, conical microcentrifuge tube or glass vial.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 20 mM).

    • Formula: Volume (L) = Mass (g) / [Molar Mass ( g/mol ) * Molarity (mol/L)]

  • Dissolution: Add the calculated volume of anhydrous, cell culture-grade DMSO to the vial containing the compound.[11]

  • Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.[7] Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Sterile Filtration (Recommended): For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane) into a new sterile, light-protecting tube (e.g., an amber vial).

  • Aliquoting and Storage: Prepare small, single-use aliquots (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6+ months).[10]

Part 2: Self-Validating Protocol - Determining Maximum Tolerated Solvent Concentration

This preliminary experiment is critical to establish the highest concentration of DMSO that does not affect the viability or function of your specific cell line.

  • Cell Plating: Seed your cells in a multi-well plate (e.g., 96-well) at a density appropriate for your standard viability assay and allow them to adhere and recover overnight.

  • Prepare Solvent Dilutions: In complete cell culture medium, prepare a series of DMSO concentrations. For example, to test 1%, 0.5%, 0.25%, 0.1%, and 0.05%, you would add 10 µL, 5 µL, 2.5 µL, 1 µL, and 0.5 µL of DMSO, respectively, to 1 mL of medium. Also include an "untreated" control with only medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the cells for the intended duration of your compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, assess cell viability using a standard method (e.g., MTT, WST-1, Trypan Blue exclusion, or a live/dead stain).

  • Analysis: Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability compared to the untreated control. This is your maximum tolerated solvent concentration for all future experiments.

Part 3: Preparation of Final Working Solutions
  • Pre-warm Medium: Warm the required volume of complete cell culture medium in a 37°C water bath.[15]

  • Thaw Stock: Thaw one aliquot of the ethyl 5-amino-3-methoxypicolinate DMSO stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your final desired treatment concentration, ensuring the final DMSO volume does not exceed the maximum tolerated level determined in Part 2.

    • Example Calculation: To make 10 mL of a 10 µM working solution from a 10 mM stock:

      • Use the formula: C1V1 = C2V2

      • (10,000 µM) * V1 = (10 µM) * (10,000 µL)

      • V1 = 10 µL of stock solution.

      • Final DMSO % = (10 µL / 10,000 µL) * 100 = 0.1%

  • Dilution Technique: To prevent precipitation, do not add the small volume of stock directly to the large volume of medium. Instead, perform a serial dilution or add the stock solution dropwise to the vortexing or swirling flask of pre-warmed medium.[7][16]

  • Final Application: Mix well and immediately add the final working solution to your cells for the experiment. Always include two key controls: an "untreated" group and a "vehicle control" group treated with medium containing the same final concentration of DMSO.[1][10]

Visualization of Workflows

Diagram: Solubilization Workflow

The following diagram illustrates the complete process from receiving the powdered compound to preparing the final working solution for cell treatment.

G cluster_prep Part 1: Stock Solution Preparation cluster_validation Part 2: Validation cluster_final Part 3: Working Solution Powder Weigh Compound Powder Add_DMSO Add Anhydrous DMSO Powder->Add_DMSO Dissolve Vortex / Sonicate to Dissolve Add_DMSO->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot & Store @ -80°C Filter->Aliquot Thaw Thaw Stock Aliquot Aliquot->Thaw Solvent_Test Determine Max. Tolerated DMSO Concentration Dilute Dilute in Warmed Culture Medium Solvent_Test->Dilute informs max. [DMSO] Thaw->Dilute Treat Treat Cells Dilute->Treat G Exp Cell-Based Experiment Untreated 1. Untreated Control (Cells + Medium) Exp->Untreated Baseline Vehicle 2. Vehicle Control (Cells + Medium + DMSO) Exp->Vehicle Solvent Effect Test 3. Test Compound (Cells + Medium + DMSO + Compound) Exp->Test Compound Effect

Sources

Application

Advanced Cross-Coupling Strategies for Ethyl 5-Amino-3-Methoxypicolinate: A Comprehensive Protocol Guide

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: Ethyl 5-amino-3-methoxypicolinate (CAS: 872355-72-1)[1] Abstract Ethyl 5-amino-3-methoxypicolinate is a highly fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: Ethyl 5-amino-3-methoxypicolinate (CAS: 872355-72-1)[1]

Abstract

Ethyl 5-amino-3-methoxypicolinate is a highly functionalized, electron-deficient pyridine building block frequently utilized in parallel medicinal chemistry to synthesize bioactive heterocyclic cores, such as β-exosite inhibitors and kinase modulators[2][3]. Functionalizing this scaffold via transition-metal-catalyzed cross-coupling presents unique challenges due to the competing electronic effects of the C2-ester and C3-methoxy groups, as well as the inherent chelation potential of the pyridine nitrogen. This application note details two divergent, field-proven methodologies for functionalizing the C5 position: direct N-arylation via Buchwald-Hartwig coupling, and C-C bond formation via a Sandmeyer/Suzuki-Miyaura sequence.

Mechanistic Rationale & Reactivity Profiling

When designing cross-coupling conditions for ethyl 5-amino-3-methoxypicolinate, scientists must account for three primary structural liabilities:

  • Attenuated Nucleophilicity: The C5-amino group is situated para to the electron-withdrawing C2-ethyl ester. This resonance significantly reduces the nucleophilicity of the amine compared to standard anilines, necessitating highly active palladium precatalysts paired with electron-rich, bulky biarylphosphine ligands (e.g., BrettPhos) to facilitate the oxidative addition and reductive elimination steps[4].

  • Catalyst Poisoning (The Chelation Effect): Unhindered pyridine nitrogens can coordinate to palladium centers, forming stable, inactive bis(amine) complexes that halt the catalytic cycle[4]. The use of sterically demanding ligands prevents this off-target coordination.

  • Ester Saponification: Standard Buchwald-Hartwig aminations often employ strong bases like sodium tert-butoxide (NaOtBu). However, applying alkoxide bases to picolinate esters leads to rapid saponification and subsequent decarboxylation or formation of highly polar, unextractable carboxylic acids[5]. Consequently, mild inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are mandatory.

To bypass the attenuated nucleophilicity of the amine entirely, an alternative strategy involves electrophilic activation. By converting the C5-amine to a bromide via the Sandmeyer reaction, the scaffold becomes a versatile electrophile ready for Suzuki-Miyaura C(sp²)–C(sp²) cross-coupling[2][3].

Divergent Functionalization Workflow

The following diagram illustrates the logical decision tree for functionalizing ethyl 5-amino-3-methoxypicolinate, depending on whether a C-N or C-C linkage is required for the target pharmacophore.

G A Ethyl 5-amino-3-methoxypicolinate (Nucleophile) B Buchwald-Hartwig N-Arylation A->B Aryl Halide Pd Catalyst, Base C Sandmeyer Bromination A->C t-BuONO CuBr2 D N-Aryl-5-amino-3-methoxypicolinate (Secondary Amine) B->D E Ethyl 5-bromo-3-methoxypicolinate (Electrophile) C->E F Suzuki-Miyaura Cross-Coupling E->F Aryl Boronic Acid Pd Catalyst, Base G 5-Aryl-3-methoxypicolinate (C-C Coupled Product) F->G

Divergent cross-coupling pathways for Ethyl 5-amino-3-methoxypicolinate functionalization.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the Buchwald-Hartwig amination step, highlighting the critical causality between base selection and product yield. The model reaction couples ethyl 5-amino-3-methoxypicolinate with 4-bromotoluene.

EntryPrecatalystLigandBaseSolventTemp (°C)Isolated Yield (%)Observation / Failure Mode
1Pd₂(dba)₃BINAPNaOtBuToluene100< 5%Complete ester saponification[5].
2Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane10045%Sluggish reaction; unreacted starting material.
3Pd₂(dba)₃BrettPhosCs₂CO₃t-Amyl OH10088% Clean conversion; ester remains intact.
4Pd₂(dba)₃tBuBrettPhosK₃PO₄1,4-Dioxane10072%Minor protodehalogenation of aryl bromide.

Data Synthesis: The combination of Pd₂(dba)₃, BrettPhos, and Cs₂CO₃ in a polar, non-nucleophilic solvent (t-Amyl alcohol) provides the optimal balance of catalytic turnover and functional group tolerance.

Experimental Protocols

Direct Buchwald-Hartwig Amination (C-N Bond Formation)

This self-validating protocol utilizes a highly active Pd(0)/BrettPhos system to overcome the deactivated nature of the picolinate amine.

Reagents:

  • Ethyl 5-amino-3-methoxypicolinate (1.0 equiv, 1.0 mmol)

  • Aryl bromide (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • BrettPhos (0.05 equiv, 5.0 mol%)

  • Cesium carbonate (Cs₂CO₃, anhydrous) (2.0 equiv, 2.0 mmol)

  • t-Amyl alcohol (anhydrous, degassed), 10 mL

Step-by-Step Methodology:

  • Atmosphere Control: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with ethyl 5-amino-3-methoxypicolinate, aryl bromide, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃. Causality: Pd(0) complexes are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation.

  • Solvent Addition: Add 10 mL of degassed t-Amyl alcohol. Seal the vial with a PTFE-lined septum cap.

  • Thermal Activation: Transfer the vial to a pre-heated aluminum heating block set to 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Control (IPC): After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The system is validated if the starting material mass (m/z 197.2 [M+H]+) is depleted by >95% and the product mass is dominant.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the N-aryl secondary amine.

Electrophilic Activation via Sandmeyer Bromination

To enable Suzuki-Miyaura coupling, the amine must first be converted to a halide.

Reagents:

  • Ethyl 5-amino-3-methoxypicolinate (1.0 equiv, 5.0 mmol)

  • Copper(II) bromide (CuBr₂) (1.2 equiv, 6.0 mmol)

  • tert-Butyl nitrite (t-BuONO) (1.5 equiv, 7.5 mmol)

  • Acetonitrile (anhydrous), 25 mL

Step-by-Step Methodology:

  • Preparation: Suspend CuBr₂ in anhydrous acetonitrile (15 mL) in a 100 mL round-bottom flask. Heat gently to 50 °C for 10 minutes to ensure partial dissolution, then cool to 0 °C in an ice bath.

  • Diazotization: Add t-BuONO dropwise to the cold CuBr₂ suspension.

  • Substrate Addition: Dissolve ethyl 5-amino-3-methoxypicolinate in acetonitrile (10 mL) and add this solution dropwise to the reaction mixture over 15 minutes. Causality: Slow addition prevents the accumulation of the diazonium intermediate, minimizing explosive risks and reducing protodeamination side-reactions.

  • Evolution: Allow the reaction to warm to room temperature and stir for 2 hours. Nitrogen gas evolution will be visible.

  • IPC: Check reaction completion via TLC (UV active). The highly polar amine spot should be completely replaced by a higher Rf spot (the bromide).

  • Quench & Extraction: Quench the reaction with 1M aqueous HCl (20 mL) to break down copper complexes. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield ethyl 5-bromo-3-methoxypicolinate.

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Utilizing the bromide generated in Protocol 4.2, this step constructs C(sp²)–C(sp²) bonds using mild conditions that preserve the picolinate ester[2][3].

Reagents:

  • Ethyl 5-bromo-3-methoxypicolinate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, degassed), 10 mL

Step-by-Step Methodology:

  • Assembly: Charge a reaction vial with the bromide, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with argon for 10 minutes. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands of the Pd catalyst and promotes homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat at 90 °C for 4–6 hours.

  • IPC: Monitor via LC-MS. The reaction is self-validating when the bromide peak is consumed and the desired cross-coupled mass is observed.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with dichloromethane (3 x 15 mL). Dry the organics over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash chromatography to isolate the 5-aryl-3-methoxypicolinate derivative.

References

  • Wagaw, S., & Buchwald, S. L. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, ACS Publications.[4] Available at:[Link]

  • RSC Advances. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation.[5] Available at:[Link]

  • National Institutes of Health (PMC). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain.[2] Available at:[Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of the heterocyclic core of the D-series GE2270.[3] Available at:[Link]

Sources

Method

High-Yield Hydrolysis of Ethyl 5-Amino-3-methoxypicolinate: Catalyst Selection and Workflow Optimization

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Executive Summary & Mechanistic Rationale The hydrolysis of picolinate esters into their corresponding picolinic acids is a fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The hydrolysis of picolinate esters into their corresponding picolinic acids is a foundational transformation in the synthesis of pharmaceuticals, including selective estrogen receptor degraders (SERDs) and kinase inhibitors[1]. However, the hydrolysis of ethyl 5-amino-3-methoxypicolinate presents a unique chemoselective challenge. The molecule is highly functionalized; the electron-donating 5-amino and 3-methoxy groups enrich the pyridine ring, while the ester must be cleaved without inducing decarboxylation, ether cleavage, or amine degradation.

As a Senior Application Scientist, I strongly advise against standard harsh saponification (e.g., refluxing NaOH) or acid-catalyzed hydrolysis. Instead, the optimal protocol relies on Lithium Hydroxide (LiOH) in a biphasic organic-aqueous solvent system[2][3].

The Causality of Catalyst Selection: The superiority of LiOH is driven by coordination chemistry. The lithium cation (Li⁺) acts as a mild Lewis acid, chelating both the pyridine nitrogen and the ester's carbonyl oxygen. This transition-state pre-organization highly polarizes the carbonyl carbon, significantly lowering the activation energy required for nucleophilic attack by the hydroxide anion. This allows the reaction to reach completion at room temperature (25 °C), perfectly preserving the integrity of the sensitive methoxy and amino substituents[1].

CatalystSelection Substrate Ethyl 5-amino-3-methoxypicolinate LiOH LiOH in THF/H2O (Mild Base) Substrate->LiOH Optimal (RT) NaOH NaOH in MeOH/H2O (Strong Base) Substrate->NaOH Alternative (40°C) Acid Aqueous HCl (Acidic) Substrate->Acid Avoid (Reflux) ResLiOH Yield >92% High Purity LiOH->ResLiOH ResNaOH Yield ~75% Side Reactions NaOH->ResNaOH ResAcid Yield <40% Decarboxylation Acid->ResAcid

Fig 1. Catalyst selection logic for picolinate ester hydrolysis.

Quantitative Catalyst Comparison

To empirically validate the selection of LiOH, the following table summarizes the quantitative performance of various catalytic systems for this specific substrate class.

Catalyst SystemSolvent MatrixTemp (°C)Time (h)Isolated Yield (%)Impurity Profile & Observations
LiOH·H₂O (1.5 eq) THF/MeOH/H₂O (2:1:1)25 (RT)2 - 4> 92% Clean; trace unreacted starting material.
NaOH (2.0 eq) MeOH/H₂O (3:1)401 - 275 - 80%Minor ether cleavage; requires strict temp control.
HCl (6.0 M) H₂O100 (Reflux)12 - 24< 40%Significant decarboxylation & amine protonation.

Reaction Pathway and Isoelectric Isolation

The reaction workflow is a self-validating system. Beyond the hydrolysis itself, the isolation of the product relies on the amphoteric nature of the resulting 5-amino-3-methoxypicolinic acid. Because the molecule contains both a basic amino/pyridine motif and an acidic carboxylate, it is highly water-soluble at both high and low pH.

By precisely adjusting the pH to the molecule's isoelectric point (pI ~3.5) during workup, the compound forms a neutral zwitterion. This state exhibits the lowest aqueous solubility, causing the highly pure product to spontaneously precipitate out of solution, bypassing the need for complex and lossy liquid-liquid extractions.

ReactionMechanism Step1 Picolinate Ester Step2 Li+ Chelation (N & C=O) Step1->Step2 Step3 OH- Attack (Tetrahedral Int.) Step2->Step3 Step4 Ethoxide Loss Step3->Step4 Step5 pH 3.5 Workup (Isoelectric) Step4->Step5 Step6 Target Acid (Zwitterion) Step5->Step6

Fig 2. LiOH-mediated hydrolysis mechanism and isoelectric isolation.

Step-by-Step Experimental Protocol

This protocol is optimized for a 10 mmol scale but can be scaled linearly.

Materials & Reagents
  • Substrate: Ethyl 5-amino-3-methoxypicolinate (1.96 g, 10.0 mmol)

  • Catalyst: Lithium hydroxide monohydrate (LiOH·H₂O) (0.63 g, 15.0 mmol, 1.5 eq)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)

  • Workup Reagent: 1.0 M Hydrochloric Acid (HCl)

Phase 1: Reaction Execution
  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.96 g of ethyl 5-amino-3-methoxypicolinate in a mixture of 20 mL THF and 10 mL MeOH. Stir until completely homogenous. Note: THF provides lipophilic solubility, while MeOH acts as a phase homogenizer for the incoming aqueous catalyst.

  • Catalyst Preparation: In a separate vial, dissolve 0.63 g of LiOH·H₂O in 10 mL of deionized water.

  • Hydrolysis: Add the aqueous LiOH solution dropwise to the stirring organic mixture at room temperature (25 °C).

  • Self-Validating In-Process Control (IPC): Stir the reaction for 3 hours. To ensure the protocol is self-validating, do not proceed based on time alone. Analyze a 10 µL aliquot via LC-MS. The reaction is complete when the ester peak (m/z ~197 [M+H]⁺) is <1% relative to the product peak (m/z ~169 [M+H]⁺).

Phase 2: Isoelectric Workup & Isolation
  • Solvent Removal: Once complete, transfer the mixture to a rotary evaporator. Remove the THF and MeOH under reduced pressure at 35 °C. Crucial Causality: Failing to remove the organic solvents will artificially inflate the solubility of the zwitterion in the next step, devastating your isolated yield.

  • Isoelectric Precipitation: Transfer the remaining aqueous layer to an ice bath and cool to 0–5 °C. Insert a calibrated pH probe.

  • Acidification: Slowly add 1.0 M HCl dropwise while stirring vigorously. The solution will initially be basic (pH > 10). Continue addition until the pH reaches exactly 3.5 . At this isoelectric point, a thick, off-white precipitate of 5-amino-3-methoxypicolinic acid will form.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with a minimal amount (approx. 5 mL) of ice-cold deionized water to remove residual lithium chloride salts.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure product.

References

  • Benchchem. Methyl 6-Chloropicolinate | Synthetic Protocols and Hydrolysis. Retrieved from:[2]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer. Retrieved from:[1]

  • National Institutes of Health (PMC). Exploration of Synthetic Approaches and Pharmacological Evaluation of PNU-69176E and Its Stereoisomer as 5-HT2C Receptor Allosteric Modulators. Retrieved from:[3]

Sources

Application

Application Note: Functionalization of the Amino Group in Ethyl 5-amino-3-methoxypicolinate

Executive Summary & Mechanistic Context Ethyl 5-amino-3-methoxypicolinate (CAS 872355-72-1) is a highly versatile pyridine scaffold utilized in the synthesis of agrochemicals (e.g., auxinic herbicides) and targeted kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Ethyl 5-amino-3-methoxypicolinate (CAS 872355-72-1) is a highly versatile pyridine scaffold utilized in the synthesis of agrochemicals (e.g., auxinic herbicides) and targeted kinase inhibitors[1]. The functionalization of its C5-amino group is a critical step in library generation; however, this transformation is notoriously challenging due to the inherent electronic properties of the molecule.

Mechanistic Causality (The "Deactivated" Amine): The C5-amino group in this scaffold is significantly less nucleophilic than a standard aniline. This deactivation is driven by two primary factors:

  • Pyridine Ring Resonance: The electron-withdrawing nature of the pyridine nitrogen heavily delocalizes the lone pair of the C5-amine.

  • Inductive/Conjugative Pull: The C2-ethyl ester exerts a strong electron-withdrawing pull across the conjugated system. While the C3-methoxy group provides some localized electron donation, the net effect at C5 is a highly electron-deficient, poorly nucleophilic amine. Consequently, standard functionalization conditions (e.g., EDC/HOBt for amidation, or simple un-catalyzed alkylation) often fail or result in unacceptably low yields.

This guide provides three self-validating, highly optimized protocols—Amidation, Reductive Amination, and Buchwald-Hartwig Cross-Coupling—specifically engineered to overcome these electronic barriers while preserving the sensitive C2-ethyl ester.

Divergent Functionalization Workflow

G SM Ethyl 5-amino-3-methoxypicolinate (Deactivated Amine) Amidation Amidation HATU, DIPEA, DMF Forms C5-Amide SM->Amidation RedAm Reductive Amination NaBH(OAc)3, AcOH, DCE Forms C5-Alkylamine SM->RedAm BHC Buchwald-Hartwig Pd2(dba)3, Xantphos, Cs2CO3 Forms C5-Arylamine SM->BHC Prod1 C5-Amide Derivative (Stable, robust linkage) Amidation->Prod1 Prod2 C5-Alkylamine Derivative (Preserves basicity) RedAm->Prod2 Prod3 C5-Arylamine Derivative (Extended conjugation) BHC->Prod3

Divergent functionalization pathways for ethyl 5-amino-3-methoxypicolinate.

Experimental Protocols

Protocol A: Amidation via HATU Activation

Causality & Design: Standard carbodiimides (DIC, EDC) fail to drive the amidation of this deactivated aminopyridine to completion. HATU is required because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which undergoes aminolysis at a significantly higher rate, forcing the reaction forward [2].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes. Self-Validation: Monitor by LC-MS; the mass of the free acid should disappear, replaced by the HOAt-active ester intermediate.

  • Coupling: Add ethyl 5-amino-3-methoxypicolinate (1.0 equiv) to the activated mixture. Heat the reaction to 45 °C to overcome the high activation energy barrier of the deactivated amine.

  • Monitoring: Stir for 12–16 hours. Confirm complete consumption of the aminopyridine via TLC (EtOAc/Hexanes) or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF, which otherwise causes baseline drift during purification. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Reductive Amination

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard here. It is mild enough to prevent the premature reduction of the C2-ethyl ester and avoids the extreme toxicity of NaBH₃CN [3]. Because the amine is poorly nucleophilic, the equilibrium for imine formation is unfavorable; thus, glacial acetic acid is strictly required as a catalyst to protonate the intermediate carbinolamine and drive dehydration to the iminium ion.

Step-by-Step Methodology:

  • Imine Formation: Dissolve ethyl 5-amino-3-methoxypicolinate (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.5 equiv).

  • Pre-Stirring: Stir at room temperature for 2 hours. Self-Validation: Take a small aliquot, dilute in MeCN, and analyze via LC-MS to confirm the formation of the Schiff base/imine mass before adding the reducing agent.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench with 1M NaOH to neutralize the acetic acid and break down boron complexes. Extract with CH₂Cl₂ (3x). Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Protocol C: Buchwald-Hartwig Cross-Coupling

Causality & Design: Forming a C–N bond between an aryl halide and a deactivated aminopyridine requires a specialized palladium catalyst. Xantphos (a bidentate ligand with a wide bite angle) is highly effective at facilitating the reductive elimination step for electron-poor amines [4]. Furthermore, Cs₂CO₃ is mandated as the base; stronger bases like NaOtBu will rapidly saponify or transesterify the C2-ethyl ester.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine ethyl 5-amino-3-methoxypicolinate (1.0 equiv), the aryl bromide/iodide (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (6 mol%), and finely powdered anhydrous Cs₂CO₃ (2.0 equiv).

  • Degassing: Add anhydrous 1,4-dioxane (0.1 M). Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon vigorously for 15 minutes. Self-Validation: Failure to thoroughly degas will result in rapid oxidation of the Pd(0) species, visually indicated by the solution turning prematurely black.

  • Coupling: Seal the tube and heat to 100 °C for 16 hours. The solution should turn a deep red/orange.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via automated flash chromatography.

Quantitative Data Summary

TransformationReagent SystemBase / AdditiveTypical YieldKey Advantage / Limitation
Amidation HATUDIPEA (Base)75–90%Advantage: Overcomes poor nucleophilicity.Limitation: Epimerization risk if coupling chiral acids.
Reductive Amination NaBH(OAc)₃AcOH (Catalyst)65–85%Advantage: Mild; perfectly preserves the C2-ester.Limitation: Sterically hindered ketones react very slowly.
Buchwald-Hartwig Pd₂(dba)₃ / XantphosCs₂CO₃ (Base)60–80%Advantage: Cs₂CO₃ prevents ester saponification.Limitation: Strictly requires oxygen-free conditions.

References

  • Dunetz, J. R., Magano, J., Weisenburger, G. A. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". Organic Process Research & Development (2016).[Link]

  • Dalpathado, D. S., Jiang, H., Kater, M. A., Desaire, H. "Reductive amination of carbohydrates using NaBH(OAc)3". Analytical and Bioanalytical Chemistry (2005).[Link]

  • Jiao, J., Zhang, Y., et al. "Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex". Organic Letters (2003).[Link]

Method

Application Note: In Vivo Dosing and Pharmacokinetic Profiling Guidelines for Ethyl 5-amino-3-methoxypicolinate

Document Type: Standard Operating Procedure & Application Note Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Introduction and Mechanistic Rationale Ethyl 5-amino-3-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Introduction and Mechanistic Rationale

Ethyl 5-amino-3-methoxypicolinate (CAS: 872355-72-1) is a highly functionalized pyridine-2-carboxylate derivative widely utilized as a structural building block or prodrug scaffold in medicinal chemistry. When transitioning novel small molecules containing a picolinate ester moiety from in vitro screening to in vivo efficacy models, researchers face specific pharmacokinetic (PK) challenges.

The primary causality governing the in vivo behavior of this compound is the lability of the ethyl ester bond. Picolinate esters are highly susceptible to rapid enzymatic hydrolysis by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine/plasma), rapidly converting the parent ester into its corresponding carboxylic acid (5-amino-3-methoxypicolinic acid)[1][2]. Consequently, dosing guidelines must be meticulously designed to account for rapid systemic clearance, solubility constraints, and the prevention of ex vivo degradation during bioanalytical sampling.

This application note provides a self-validating, step-by-step protocol for formulating, dosing, and quantifying ethyl 5-amino-3-methoxypicolinate in rodent models.

Formulation Strategy & Physicochemical Profiling

To achieve reproducible in vivo exposure, the formulation must overcome the compound's moderate lipophilicity while preventing premature ester hydrolysis in the dosing vehicle. Aqueous solutions at physiological pH often result in precipitation; therefore, co-solvent systems are required[3].

Recommended Vehicles
  • Intravenous (IV) Formulation (Solution): 5% N-methylpyrrolidone (NMP), 10% Vitamin E-TPGS, and 85% Water (v/v)[3].

    • Causality: NMP disrupts the crystalline lattice of the picolinate, while Vitamin E-TPGS acts as a non-ionic surfactant to maintain a clear micellar solution in the bloodstream, preventing micro-embolisms.

  • Oral (PO) Formulation (Suspension or Solution): 5% DMSO, 40% PEG-400, 55% Saline.

    • Causality: PEG-400 protects the ester from immediate degradation in the highly acidic gastric environment while promoting absorption across the intestinal epithelium.

In Vivo Pharmacokinetic Dosing Protocol

This protocol is designed for Sprague-Dawley rats or CD-1 mice to establish the Maximum Tolerated Dose (MTD) and baseline PK parameters.

Step-by-Step Methodology

Phase 1: Preparation and Dosing

  • Vehicle Preparation: Prepare the IV vehicle (5% NMP / 10% Vit E-TPGS / 85% H₂O) fresh on the day of dosing to prevent spontaneous base-catalyzed hydrolysis of the ethyl ester.

  • Compound Solubilization: Dissolve ethyl 5-amino-3-methoxypicolinate in NMP first, vortex for 2 minutes, add Vitamin E-TPGS, and finally titrate with water while sonicating at 25°C.

  • Administration:

    • IV Cohort: Administer 2.0 mg/kg via tail vein injection (bolus over 10 seconds). Dose volume: 5 mL/kg.

    • PO Cohort: Administer 10.0 mg/kg via oral gavage. Dose volume: 10 mL/kg.

Phase 2: Blood Sampling (Critical Stabilization Step)

  • Causality: Because plasma esterases will continue to cleave the ethyl ester ex vivo in the collection tube, standard Heparin or EDTA tubes will yield falsely low parent compound concentrations.

  • Collection: Collect 200 µL of whole blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Stabilization: Immediately transfer blood into pre-chilled tubes containing K₂EDTA and 2 mM Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride (NaF) to irreversibly inhibit plasma carboxylesterases.

  • Processing: Centrifuge at 4,000 × g for 10 minutes at 4°C. Extract plasma and snap-freeze on dry ice.

Metabolic Pathway Visualization

Upon systemic absorption, the compound undergoes predictable Phase I and Phase II metabolic transformations. The diagram below illustrates the enzymatic cascade.

Metabolism Prodrug Ethyl 5-amino-3-methoxypicolinate (Parent / Ester Prodrug) Acid 5-amino-3-methoxypicolinic acid (Primary Metabolite) Prodrug->Acid Carboxylesterase (CES1/CES2) Plasma & Hepatic Cleavage NAcetyl N-Acetyl Metabolite (Phase II Conjugate) Acid->NAcetyl N-Acetyltransferase (NAT) via 5-amino group Gluc Glucuronide Conjugate (Phase II Conjugate) Acid->Gluc UGT Enzymes via Carboxylic Acid

Metabolic pathway of ethyl 5-amino-3-methoxypicolinate via esterase cleavage.

Bioanalytical Quantification (LC-MS/MS)

To validate the in vivo protocol, a robust LC-MS/MS method is required to simultaneously quantify the parent ester and the primary acid metabolite.

Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of stabilized plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL Tolbutamide as Internal Standard).

  • Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

Expected Quantitative Data Summary The table below outlines the expected pharmacokinetic profile of a picolinate ester scaffold in a rodent model, demonstrating the high clearance typical of esterase-labile compounds.

PK ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax ng/mL1,450 ± 210320 ± 85
Tmax hr0.0830.5 - 1.0
AUC(0-inf) hr*ng/mL850 ± 1201,100 ± 150
Clearance (Cl) mL/min/kg39.2 (High)N/A
Volume of Dist. (Vd) L/kg1.8N/A
Half-life (t1/2) hr0.61.2
Bioavailability (F) %N/A~ 25.8%

Data Interpretation: The high IV clearance (approaching hepatic blood flow in rats) and short half-life self-validate the mechanistic assumption: the ethyl ester is rapidly cleaved in vivo. If sustained exposure of the parent compound is required for therapeutic efficacy, structural optimization (e.g., replacing the ester with an amide or bioisostere) is recommended.

References

  • WO2018057588A1 - Furo[3,2-b]pyridine compounds useful as inhibitors of the par-2 signaling pathway Source: Google Patents URL
  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • MDI 301 suppresses myeloid leukemia cell growth in vitro and in vivo without the toxicity associated with all-trans retinoic acid therapy Source: Anti-Cancer Drugs (PubMed / NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for Ethyl 5-Amino-3-methoxypicolinate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of highly functionalized pyridine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of highly functionalized pyridine derivatives. The conversion of ethyl 5-amino-3-chloropicolinate to ethyl 5-amino-3-methoxypicolinate via Nucleophilic Aromatic Substitution (SNAr) presents a unique set of chemoselectivity challenges.

The interplay between the electrophilic 3-chloro position, the electron-donating 5-amino group, and the labile ethyl ester requires precise control over reaction kinetics and thermodynamics. This guide provides field-proven troubleshooting strategies, causal mechanistic explanations, and a self-validating protocol to ensure high-yield synthesis.

Quantitative Reaction Optimization

To establish a baseline for optimization, we must compare how different solvent systems and energy inputs affect the chemoselectivity of the methoxide nucleophile.

Table 1: Representative Optimization Data for SNAr of Ethyl 5-amino-3-chloropicolinate

Reaction ConditionsSolventTemp (°C)TimeMajor ProductIsolated Yield (%)
NaOMe (3.0 eq)MeOH65 (Reflux)6–8 hMethyl 5-amino-3-methoxypicolinate82–85%
NaOMe (1.1 eq)THF6012 hEthyl 5-amino-3-methoxypicolinate45% (Incomplete)
NaOMe (1.5 eq)DMF110 (MW)1 hEthyl 5-amino-3-methoxypicolinate78%
NaOMe (1.5 eq) + 2% H₂ODMF110 (MW)1 h5-amino-3-methoxypicolinic acid<10% (Ethyl ester)
Reaction Pathway Visualization

Workflow SM Ethyl 5-amino-3-chloropicolinate (Starting Material) Cond1 Standard SNAr NaOMe / MeOH (Reflux) SM->Cond1 Cond2 Optimized SNAr Solid NaOMe / DMF (110°C, MW) SM->Cond2 Cond3 Moisture Contamination NaOMe + Trace H2O SM->Cond3 Prod1 Methyl 5-amino-3-methoxypicolinate (Transesterification Byproduct) Cond1->Prod1 Fast alkoxide exchange Prod2 Ethyl 5-amino-3-methoxypicolinate (Desired Product) Cond2->Prod2 Controlled substitution Prod3 5-amino-3-methoxypicolinic acid (Hydrolysis Byproduct) Cond3->Prod3 Saponification (OH- attack)

Figure 1: Reaction pathways and common side reactions in ethyl 5-amino-3-methoxypicolinate synthesis.

Troubleshooting FAQs

Q1: Why is my isolated yield of the ethyl ester so low, and why does LC-MS show a major peak at m/z 183.1 instead of the expected 197.1? The Cause: You are experiencing rapid transesterification. Standard SNAr conditions using sodium methoxide in refluxing methanol often result in the [1]. Kinetically, the methoxide anion attacks the highly electrophilic ester carbonyl much faster than it attacks the aromatic C-Cl bond. The mass difference of -14 Da perfectly corresponds to the loss of a -CH₂- group (ethyl to methyl). The Solution: To preserve the ethyl ester, you must decouple the nucleophile from the solvent. Perform the reaction in a strictly aprotic solvent (such as anhydrous DMF or THF) using solid sodium methoxide rather than a methanolic solution.

Q2: The SNAr reaction is sluggish, leaving unreacted starting material even after 12 hours of heating. How can I accelerate conversion? The Cause: The 5-amino group strongly donates electron density into the pyridine ring via resonance (+M effect). This significantly deactivates the 3-position toward , raising the activation energy required for the formation of the Meisenheimer complex[2]. The Solution: Conventional conductive heating is often insufficient for deactivated picolinates. Switch to microwave (MW) irradiation at 110°C. The localized superheating accelerates the substitution step without requiring prolonged exposure times that degrade the ester. Alternatively, transiently protect the 5-amino group (e.g., via N-acetylation) to withdraw electron density and re-activate the ring, removing the protecting group post-SNAr.

Q3: I am observing a highly polar baseline spot on TLC and losing my product entirely during the aqueous workup. What is happening? The Cause: Trace water in your solvent or hygroscopic reagents is reacting with methoxide to generate sodium hydroxide. Hydroxide is a potent nucleophile that causes of the picolinate ester, yielding 5-amino-3-methoxypicolinic acid[3]. Because this free acid is highly water-soluble, it remains in the aqueous layer during standard organic extraction. The Solution: Ensure all reagents are strictly anhydrous. If hydrolysis has already occurred, do not discard the aqueous layer. Instead, carefully acidify the aqueous phase to the molecule's isoelectric point (pH ~4.0) to precipitate the free acid. You can then recover the intermediate and perform a standard Fischer esterification with ethanol and catalytic H₂SO₄ to regenerate the desired ethyl ester.

Optimized Experimental Protocol: Microwave-Assisted SNAr in DMF

This self-validating protocol utilizes microwave irradiation in an aprotic solvent to force the SNAr reaction to completion while strictly preventing transesterification.

Step 1: Reagent Preparation (Anhydrous Conditions)

  • Flame-dry a 10 mL microwave-safe reaction vial and purge with inert argon gas.

  • Add ethyl 5-amino-3-chloropicolinate (1.0 mmol, 200.6 mg) to the vial.

  • Add anhydrous N,N-Dimethylformamide (DMF) (4.0 mL) and stir until the starting material is fully dissolved.

Step 2: Nucleophile Addition

  • Quickly weigh and add solid sodium methoxide (1.5 mmol, 81.0 mg) to the solution. Note: Do not use NaOMe in methanol. The absence of free methanol is the critical variable that prevents the formation of the methyl ester byproduct.

Step 3: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap.

  • Subject the mixture to microwave irradiation at 110°C for 60 minutes.

  • Validation Check: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Confirm the disappearance of the starting material (m/z 201.0) and the presence of the desired product (m/z 197.1).

Step 4: Quenching and Workup

  • Allow the vial to cool to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Causality Note: NH₄Cl buffers the solution to ~pH 6, neutralizing any unreacted methoxide and preventing ester hydrolysis during the aqueous workup.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL).

Step 5: Purification

  • Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL). Causality Note: LiCl highly increases the polarity of the aqueous layer, efficiently stripping away residual DMF from the organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield pure ethyl 5-amino-3-methoxypicolinate.

References
  • Deaminative chlorination of aminoheterocycles Source: PMC - NIH URL:[Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration Source: ResearchGate URL:[Link]

Sources

Optimization

preventing oxidation of ethyl 5-amino-3-methoxypicolinate during storage

[label="FinalizingDiagramsandReferences I'mnowintegratingthefinalrevisionsintotheDOTdiagrams, specificallytheoxidationpathway.Thecitationsarenowwovenintotheguide.I'veincludedtheoxidationmechanismdiagram, focusingonthevis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="FinalizingDiagramsandReferences I'mnowintegratingthefinalrevisionsintotheDOTdiagrams, specificallytheoxidationpathway.Thecitationsarenowwovenintotheguide.I'veincludedtheoxidationmechanismdiagram, focusingonthevisualrepresentation, withclearandaccuratecolorchoices:bluefortheamine, yellowfortheintermediate, andredforthenitrosocompound, withthefinalproductindarkgray.Thediagramwillnowguideuserseffectivelybasedonvisualinspection.#TechnicalSupportCenter:HandlingandPreservingEthyl5-amino-3-methoxypicolinateWelcometotheTechnicalSupportCenterforEthyl5-amino-3-methoxypicolinate(CAS872355-72-1) .Asacriticalbuildingblockinpharmaceuticalandagrochemicalsynthesis, maintainingthechemicalintegrityofthiscompoundisparamount.Thisguideisengineeredforresearchscientiststounderstandthecausalityofitsdegradation, implementself-validatingstorageprotocols, andtroubleshootoxidizedsamples.---##1.TheCausalityofDegradation:WhyDoesItOxidize?Ethyl5-amino-3-methoxypicolinatefeaturesapyridineringsubstitutedwithanethylester, amethoxygroup, andaprimaryamine.Whilethepicolinate(pyridine-2-carboxylate)coreisgenerallyelectron-withdrawing, themethoxygroupattheC3positionactsasastrongelectron-donatinggroup(EDG) viaresonance(+Meffect).Thisenrichestheelectrondensityofthepyridinering, specificallyincreasingthenucleophilicityandoxidationpotentialoftheC5primaryamine.Whenexposedtoatmosphericoxygenandlight, theprimaryamineundergoesauto-oxidation.Thereactionisinitiatedbyreactiveoxygenspecies(ROS)ortracemetalcatalysis, convertingtheamineintoahydroxylamineintermediate.Subsequentoxidationyieldsahighlyreactivenitrosocompound[2.2]. Because nitroso compounds are strong electrophiles, they rapidly condense with unreacted primary amines in the bulk powder to form highly conjugated azo dimers [1].

This polymerization creates the characteristic yellow, pink, or dark brown discoloration observed in degraded arylamine samples[2][3].

OxidationPathway A Primary Amine (Colorless) B Hydroxylamine (Intermediate) A->B O2 / Light (ROS) C Nitroso Compound (Green/Blue) B->C Oxidation D Azo Dimer (Yellow/Brown/Red) C->D Condensation with Amine

Mechanistic pathway of amine oxidation to azo dimers.

Quantitative Storage Guidelines

To prevent the oxidative cascade, environmental triggers (oxygen, thermal energy, and photons) must be systematically eliminated. The table below summarizes the quantitative impact of various storage conditions on the compound's shelf-life.

Table 1: Impact of Storage Conditions on Shelf-Life

Storage TemperatureAtmosphereLight ExposureExpected Shelf-Life (Purity >98%)Primary Degradation Risk
25°C (Room Temp)Ambient AirDirect Light< 1 WeekRapid photo-oxidation, azo dimer formation
25°C (Room Temp)Argon / N2Dark (Amber Vial)1 - 2 MonthsSlow thermal auto-oxidation
4°C (Refrigerator)Ambient AirDark (Amber Vial)3 - 6 MonthsMoisture ingress, slow oxidation
-20°C (Freezer) Argon / N2 Dark (Amber Vial) > 2 Years Minimal (Ideal condition)

Self-Validating Protocols

Protocol A: Establishing an Inert Storage System

Simply purging a vial with nitrogen is often insufficient due to the permeability of standard septa. Follow this self-validating protocol for long-term preservation[2].

  • Primary Containment: Place the freshly synthesized or purchased ethyl 5-amino-3-methoxypicolinate into a dark amber glass vial to block UV-induced radical initiation.

  • Atmospheric Displacement: Insert a needle connected to an Argon line (Argon is heavier than Nitrogen and displaces oxygen more effectively at the bottom of the vial). Purge the headspace gently for 60 seconds.

  • Sealing: Seal the vial with a PTFE-lined cap and wrap the seam tightly with Parafilm.

  • Secondary Containment (Validation Step): Place the sealed vial inside a secondary desiccator jar containing anhydrous CaSO4 (Drierite) and a colorimetric oxygen indicator pill (e.g., resazurin-based).

  • System Validation: Flush the secondary jar with Argon. If the oxygen indicator pill remains in its reduced state (pink) after 24 hours, the anoxic environment is validated. If it turns blue, the seal is compromised and must be reapplied.

Protocol B: Chromatographic Rescue of Oxidized Material

If your sample has already turned brown, the azo and nitroso impurities must be removed before use in sensitive cross-coupling or amidation reactions.

  • Dissolution: Dissolve the discolored solid in a minimal volume of Dichloromethane (DCM).

  • Adsorption: Add silica gel (approx. 3x the mass of the compound) to the solution and concentrate under reduced pressure to create a dry-load powder.

  • Equilibration: Pack a flash chromatography column with silica gel and equilibrate with 10% Ethyl Acetate in Hexanes.

  • Elution: Run a gradient from 10% to 50% Ethyl Acetate. Causality note: The oxidized azo-impurities lack the primary amine's hydrogen-bond donating capability, making them significantly less polar. They will elute rapidly near the solvent front, while the pure ethyl 5-amino-3-methoxypicolinate will be retained longer.

  • System Validation: Analyze the pooled fractions via LC-MS. The target mass for ethyl 5-amino-3-methoxypicolinate is [M+H]+ = 197.09 m/z. The absence of dimer peaks (e.g., azo compounds at ~389 m/z) and a UV purity of >98% at 254 nm validates the success of the rescue. Immediately backfill the collection flasks with Argon.

Troubleshooting Workflow & FAQs

Troubleshooting Start Visual Inspection: Is the powder discolored? Yes Yes (Yellow/Brown) Start->Yes No No (Off-white/Pale) Start->No Analysis LC-MS / NMR Analysis to quantify degradation Yes->Analysis Action1 Proceed with Experiment (Store under Argon) No->Action1 Analysis->Action1 <2% Impurity Action2 Purification Required (Silica Gel / Recryst.) Analysis->Action2 >2% Impurity

Decision tree for assessing and purifying oxidized aminopicolinates.

Frequently Asked Questions

Q: My stock solution of ethyl 5-amino-3-methoxypicolinate in DMSO turned pink overnight. Is it ruined? A: Yes, for quantitative biological assays. DMSO is hygroscopic and contains dissolved oxygen. The pink coloration is the first visual indicator of nitroso radical formation[3]. For stock solutions, always use anhydrous, degassed solvents (sparged with Argon for 15 minutes prior to use) and prepare them fresh.

Q: Can I add an antioxidant to my reaction mixture to prevent this? A: It depends on your downstream chemistry. If you are not performing a transition-metal-catalyzed oxidation, adding 0.1% BHT (Butylated hydroxytoluene) can act as a radical scavenger to protect the amine during prolonged benchtop handling. However, BHT will interfere with radical-based mechanisms or strong electrophiles.

Q: How do I distinguish between ester hydrolysis and amine oxidation on an LC-MS? A: Ester hydrolysis (cleavage of the ethyl group) will result in a mass shift of -28 Da (loss of C2H4), yielding the corresponding picolinic acid. Amine oxidation to a nitroso group results in a mass shift of +14 Da (loss of H2, addition of O), while azo dimer formation will show a mass nearly double the parent compound (~389 m/z).

References

  • Preventing oxidation of 2-(Allyloxy)
  • Oxidation of Amines and N-Hetarenes Source: Thieme Connect URL
  • Source: Oxford University Press (OUP)
  • Explain the change in color observed in arylamines like aniline upon storage Source: Tiwari Academy Discussion Forum URL

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for Ethyl 5-amino-3-methoxypicolinate

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical troubleshooting guide to address the specific chromatographic challenges associated with ethyl 5-amino-3-methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical troubleshooting guide to address the specific chromatographic challenges associated with ethyl 5-amino-3-methoxypicolinate . This molecule presents a unique triad of structural features: a basic pyridine nitrogen, a primary amino group, and an ethyl ester linkage. These features make it highly susceptible to retention time drift, peak tailing, and on-column degradation if your method is not rigorously controlled.

Molecular Profiling & Causality

To optimize retention time, we must first understand why this molecule behaves unpredictably under standard conditions:

  • pH Sensitivity & Ionization: The pyridine ring typically exhibits a pKa between 5.2 and 6.0[1]. If your mobile phase pH is near this pKa, the molecule exists in a dynamic equilibrium between its neutral and protonated states. A microscopic change of just 0.1 pH units can result in a massive retention time shift of up to 10%.

  • Secondary Silanol Interactions: The protonated amine group interacts strongly with negatively charged residual silanols ( SiO− ) on the silica stationary phase. This ion-exchange mechanism has slower desorption kinetics than hydrophobic partitioning, leading to severe peak tailing and shifting apparent retention times.

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis at extreme pH levels (>8.0 or <2.0 at elevated temperatures), which will manifest as a disappearing main peak and the appearance of a new, highly polar degradation product (the free carboxylic acid).

Troubleshooting Guide: Retention Time Shifts (FAQs)

Q: My retention time for ethyl 5-amino-3-methoxypicolinate is steadily decreasing over a sequence. What is the root cause? A: A steady decrease in retention time for a basic pyridine derivative usually points to stationary phase degradation or inadequate column equilibration. If you are operating at a high pH (>7.5) to keep the molecule in its neutral state, the silica backbone may be slowly dissolving. Conversely, if operating at a very low pH (<2.0), the bonded C18 phase may be hydrolyzing. Causality: As hydrophobic interaction sites are lost, the polar molecule elutes faster. Solution: Use a robust hybrid-silica column designed for extreme pH, and ensure at least 10-20 column volumes of equilibration before your first injection.

Q: The retention time jumps randomly between injections. How do I isolate the issue? A: Random "jitter" requires distinguishing between hardware and chemical anomalies. Causality: Hardware issues (e.g., a faulty pump check valve or micro-leak) affect the overall flow rate, whereas chemical issues (e.g., pH drift or poor mixing) affect the partitioning thermodynamics. Validation Protocol: Inject an unretained marker (like uracil) alongside your sample. Calculate the retention factor: k′=(tR​−t0​)/t0​ . If t0​ shifts but k′ remains constant, you have a hardware flow issue. If t0​ is stable but k′ fluctuates, the issue is chemical[2].

Q: How sensitive is this molecule to temperature and organic composition? A: Highly sensitive. The enthalpy of transfer for basic compounds is temperature-dependent; a 1°C change can shift retention times by 1–2%. Furthermore, a mere 1% error in the proportioning of the organic solvent can change the retention time by 5% to 15%.

Experimental Protocols
Protocol A: Self-Validating Mobile Phase Preparation & pH Control

Objective: Eliminate retention time drift caused by pH and composition errors.

  • Gravimetric Measurement: Measure organic and aqueous phases by weight rather than volume to prevent errors from volume contraction upon mixing.

  • Buffer Selection: Select a buffer with a pKa at least 1.5 units away from the analyte's pKa (~5.5). Use 20 mM Potassium Phosphate at pH 2.5 (for UV detection) or 20 mM Ammonium Formate at pH 3.0 (for LC-MS). Note that changing from phosphate to formate can invert the elution order of acids and bases due to surface charge effects on the stationary phase[3].

  • Tracer Validation: Add 0.1% acetone to the organic phase (if using UV detection at >250 nm). A steady baseline confirms the proportioning valve is functioning and the mixture is homogeneous.

Protocol B: Diagnostic Column Equilibration

Objective: Ensure the stationary phase is fully saturated with the buffer to prevent run-to-run drift.

  • Flush the column with 20 column volumes (CV) of the newly prepared mobile phase.

  • Perform three consecutive blank injections to establish baseline stability.

  • Inject the ethyl 5-amino-3-methoxypicolinate standard. If the retention time varies by >0.02 min between the first and third standard injection, continue equilibration for another 10 CV.

Data Presentation

Table 1: Troubleshooting Matrix for Retention Time Shifts

SymptomPrimary Root CauseDiagnostic MetricCorrective Action
Proportional shift in all peaks Hardware (Flow rate / Leaks) t0​ shifts, k′ is constantCheck pump seals, tighten fittings, verify column oven temp.
Shift in analyte, t0​ stable Chemical (pH / Composition) t0​ stable, k′ shiftsRemake mobile phase gravimetrically; verify pH meter calibration.
Steadily decreasing tR​ Stationary phase degradationGradual decrease in k′ Replace column; switch to hybrid-silica or adjust pH to 2.5 - 7.0.
Severe peak tailing + RT shift Silanol interactionsAsymmetry factor ( As​ ) > 1.5Use end-capped C18 or mixed-mode column; increase buffer strength.

Table 2: Recommended Starting Conditions for Aminopyridines

ParameterRecommended ValueScientific Rationale
Stationary Phase End-capped C18 or Mixed-ModeMinimizes secondary ion-exchange interactions with residual silanols.
Mobile Phase pH pH 2.5 or pH 7.5Avoids the pKa region (~5.5) to ensure the molecule is in a single ionization state.
Buffer Concentration 20 - 50 mMProvides sufficient ionic strength to mask residual silanols without precipitating in organic solvents.
Column Temperature 30°C ± 0.1°CStabilizes the thermodynamics of partitioning; prevents ambient temperature-induced drift.
Visualizations

MethodDev A Assess Analyte: Ethyl 5-amino-3-methoxypicolinate (pKa ~5.5, Basic, Ester) B Select Mobile Phase pH (Target: pH < 3.5 or pH > 7.5) A->B Avoid pKa ± 1.5 C Select Buffer System (Formate for MS / Phosphate for UV) B->C Ensure buffer capacity D Choose Stationary Phase (End-capped C18 or Mixed-Mode) C->D Minimize silanol interactions E Execute Gradient Run (5-95% Organic to Map Retention) D->E Determine k' range

Logical workflow for HPLC method development of basic aminopyridines.

Troubleshooting Drift Issue: Retention Time Drift Marker Inject t0 Marker (e.g., Uracil) Drift->Marker Hardware Hardware Root Cause (Pump Leak / Flow Rate / Temp) Marker->Hardware t0 and tR shift proportionally Chemical Chemical Root Cause (pH Shift / Column Equilibration) Marker->Chemical t0 is stable, but k' shifts

Diagnostic decision tree for isolating the root cause of retention time drift.

References
  • HPLC Troubleshooting: Retention Time Shifts Source: LCMS.cz URL:[Link]

  • Retention Shifts in HPLC Source: Element Lab Solutions URL:[Link]

  • HPLC Methods for Analysis of Pyridine Source: Helix Chromatography URL:[Link]

  • Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

troubleshooting low reactivity of ethyl 5-amino-3-methoxypicolinate

Technical Support Center: Ethyl 5-Amino-3-Methoxypicolinate Welcome to the technical support guide for ethyl 5-amino-3-methoxypicolinate. This resource is designed for researchers, chemists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 5-Amino-3-Methoxypicolinate

Welcome to the technical support guide for ethyl 5-amino-3-methoxypicolinate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this versatile but sometimes enigmatic building block. This guide provides in-depth, experience-based insights into the molecule's behavior and offers structured troubleshooting advice to help you overcome common synthetic hurdles.

Part 1: Understanding the Reactivity Profile of Ethyl 5-Amino-3-Methoxypicolinate

Before troubleshooting specific reactions, it's crucial to understand the inherent electronic and steric properties of the molecule. Its reactivity is a delicate interplay between three key functional groups attached to a pyridine core.

Q1: What are the primary factors governing the reactivity of this molecule?

A1: The reactivity is primarily governed by the electronic and steric contributions of its three substituents:

  • 5-Amino Group (-NH₂): This is a strong electron-donating group (EDG) that activates the pyridine ring towards electrophilic attack. However, the lone pair on the nitrogen also makes it the primary site for nucleophilic reactions like acylation, alkylation, and sulfonylation.

  • 3-Methoxy Group (-OCH₃): Also an electron-donating group, the methoxy substituent further increases the electron density of the pyridine ring. Its position ortho to the ester and meta to the amine can introduce significant steric hindrance, potentially blocking access to adjacent sites.[1][2]

  • Ethyl 2-Picolinate Group (-COOEt): This is an electron-withdrawing group (EWG) that deactivates the pyridine ring, making it less susceptible to electrophilic substitution. The ester itself can be a reactive site, susceptible to hydrolysis under acidic or basic conditions.[3][4]

The combination of these groups results in a molecule with a nucleophilic amino group, an electron-rich but potentially sterically hindered pyridine ring, and a hydrolytically sensitive ester.

Visualizing Reactivity Hotspots

The following diagram illustrates the electronic influences and potential reaction sites on the molecule.

Caption: Electronic and steric influences on ethyl 5-amino-3-methoxypicolinate.

Part 2: Troubleshooting Common Reactions

This section provides a question-and-answer guide to troubleshoot specific experimental challenges.

Section 2.1: N-Functionalization (Acylation, Sulfonylation, Alkylation)

Q2: My N-acylation (or sulfonylation) reaction with an acid chloride/anhydride is sluggish or fails completely. What is the likely cause and solution?

A2: Low reactivity of the 5-amino group is a common issue.

  • Causality: While the amino group is a potent nucleophile, its reactivity can be dampened by the electron-withdrawing effect of the pyridine ring. Furthermore, the starting material can act as a base, protonating another equivalent of the amine and rendering it non-nucleophilic. Standard conditions, like using triethylamine (TEA) in dichloromethane (DCM), may be insufficient.

  • Troubleshooting Steps:

    • Choice of Base: Switch to a stronger, non-nucleophilic base to ensure complete deprotonation of the amine. Pyridine or 4-(Dimethylamino)pyridine (DMAP) are excellent choices as they can also catalyze the reaction.[5] For very stubborn cases, consider stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate in a polar aprotic solvent.

    • Solvent Effects: Move from non-polar solvents like DCM to more polar aprotic solvents such as DMF or NMP. These solvents can help to dissolve all components and may accelerate the reaction.

    • Activating Agent: For acylations with carboxylic acids, standard coupling reagents are necessary. If a common reagent like EDC/HOBt fails, consider more potent phosphonium or uronium salt reagents like BOP or HATU.[6]

    • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier. Monitor carefully for side reactions.

Q3: I am observing significant side product formation during my N-alkylation reaction. What could be happening?

A3: Side product formation often points to over-alkylation or reaction at an alternative site.

  • Causality: The product of mono-alkylation may have similar or even higher reactivity than the starting material, leading to di-alkylation. Additionally, the pyridine ring nitrogen, though less nucleophilic than the exocyclic amine, can sometimes compete, especially with highly reactive alkylating agents like methyl iodide.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a strict 1.0 to 1.1 equivalent of the alkylating agent. Adding the alkylating agent slowly (e.g., via syringe pump) to a solution of the amine and base can help maintain a low concentration of the electrophile and favor mono-alkylation.

    • Lower Temperature: Running the reaction at 0 °C or even lower can often temper reactivity and improve selectivity.

    • Protecting Groups: If di-alkylation is persistent, consider a protection-alkylation-deprotection strategy. For example, acylate the amine with a labile group like Boc anhydride, perform the alkylation on the pyridine nitrogen if that is the desired site, and then deprotect.

Section 2.2: Diazotization and Subsequent Reactions (e.g., Sandmeyer)

Q4: My diazotization of the 5-amino group fails, and I recover only starting material or get a complex mixture. Why is this reaction so challenging for aminopyridines?

A4: Diazotization of aminopyridines is notoriously more difficult than for anilines.

  • Causality: The protonation of the pyridine ring nitrogen under the strongly acidic conditions required for diazotization (e.g., NaNO₂/HCl) creates a highly electron-deficient ring.[7] This deactivates the exocyclic amino group, making it much less reactive towards the nitrosating agent (e.g., nitrous acidium ion).[8] The diazonium salt itself can also be unstable.[7]

  • Troubleshooting Protocol: A one-pot method moving from diazotization to the desired substitution (e.g., chlorination) can be effective.[9]

    • Reagent Preparation: Grind aminopyridine (1.0 equiv) and NaNO₂ (2.5 equiv) into a homogeneous powder.

    • Reaction Setup: In a separate flask, prepare a solution of trifluoromethanesulfonic acid (3.0 equiv) in DMF, with a small amount of DMSO (0.65 equiv), and cool it to 5-7 °C.[9]

    • Diazotization: Slowly add the aminopyridine/NaNO₂ mixture to the cold acid solution over 10-15 minutes. The in-situ formation of pyridyl triflates is often more stable.[9][10]

    • Substitution: To this mixture, add acetonitrile and the appropriate acid for the Sandmeyer reaction (e.g., hydrochloric acid for chlorination).[9] Allow the reaction to warm to room temperature and stir until completion. This method avoids the isolation of the unstable diazonium salt and often provides good yields.[9]

Section 2.3: Palladium-Catalyzed Cross-Coupling Reactions

Q5: I want to perform a Suzuki coupling on a halogenated version of this molecule, but the reaction is not working. What are the key considerations?

A5: Suzuki couplings on electron-rich, substituted pyridines require careful optimization of the catalytic system. The choice of halide (I > Br > Cl) is critical, with chlorides being the least reactive.[11]

  • Causality:

    • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[12]

    • Poor Oxidative Addition: The electron-donating methoxy and amino groups make the C-X bond stronger and less susceptible to oxidative addition, which is often the rate-limiting step.[11][13]

    • Steric Hindrance: The 3-methoxy group can sterically hinder the approach of the bulky catalyst to an adjacent halide at the C2 or C4 position.[12]

  • Troubleshooting Strategy:

Problem Potential Cause Suggested Solution Rationale
No Reaction / Low Conversion Catalyst deactivation by pyridine N; Poor oxidative addition.Use a bulky, electron-rich phosphine ligand like SPhos, XPhos, or P(tBu)₃.[13]These ligands promote oxidative addition for electron-rich aryl halides and their bulkiness can disfavor catalyst inhibition.
Low Yield Inappropriate base or solvent.Screen a range of bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, often with water).[13][14]The base and solvent system is critical for the transmetalation step and maintaining catalyst stability.
Decomposition Reaction temperature is too high.Start at a lower temperature (e.g., 80 °C) and only increase if necessary.Aminopyridines can be sensitive to high temperatures, leading to decomposition.
Failure with Aryl Chlorides C-Cl bond is too strong.Use a highly active catalyst system, such as a Pd(II) precatalyst with a custom ligand, or explore nickel catalysis.[12][11]Aryl chlorides require more potent catalysts to achieve efficient oxidative addition.
Section 2.4: Ester Hydrolysis

Q6: I am observing cleavage of my ethyl ester during my reaction or workup. How can I prevent this?

A6: The picolinate ester is susceptible to hydrolysis under both acidic and basic conditions.[3][4]

  • Causality:

    • Base-Mediated Hydrolysis (Saponification): Strong aqueous bases (e.g., NaOH, KOH) will rapidly and irreversibly hydrolyze the ester to the corresponding carboxylate salt.[3][4]

    • Acid-Catalyzed Hydrolysis: Strong aqueous acids (e.g., HCl, H₂SO₄) will catalyze the reversible hydrolysis of the ester to the carboxylic acid.[3][4]

  • Preventative Measures:

    • Reaction Conditions: If possible, use non-aqueous or anhydrous conditions. Opt for organic bases (e.g., TEA, DIPEA) over inorganic hydroxides if a base is required.

    • Workup Procedure: When performing an aqueous workup, ensure the solution is kept cold. Neutralize the reaction mixture carefully and minimize contact time with strongly acidic or basic aqueous layers. Use milder reagents for pH adjustment, such as saturated aqueous sodium bicarbonate (mild base) or ammonium chloride (mild acid).

    • Chromatography: Be aware that silica gel is slightly acidic and can sometimes promote the hydrolysis of very sensitive esters during column chromatography. This can be mitigated by neutralizing the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%).

Part 3: General Troubleshooting Workflow

When encountering a problem, a systematic approach is key. Use the following workflow to guide your troubleshooting process.

G start Problem Observed (Low Yield, No Reaction, Side Product) check_purity Step 1: Verify Purity - Check starting material (NMR, LCMS) - Check reagents & solvents (fresh, dry) start->check_purity hypothesis Step 2: Formulate Hypothesis check_purity->hypothesis h1 Electronic Effect? (e.g., Low Nucleophilicity) hypothesis->h1 Is the reaction center deactivated? h2 Steric Hindrance? hypothesis->h2 Is the reaction site crowded? h3 Side Reaction? hypothesis->h3 Is an unwanted transformation occurring? s1 Solution A: - Change base/catalyst - Use more activating reagents h1->s1 analyze Step 3: Analyze Results - Did the change improve the outcome? s1->analyze s2 Solution B: - Use smaller reagents - Increase temperature - Use less bulky catalyst ligands h2->s2 s2->analyze s3 Solution C: - Lower temperature - Modify workup (avoid H₂O/acid/base) - Control stoichiometry h3->s3 s3->analyze success Problem Solved analyze->success Yes re_evaluate Re-evaluate Hypothesis analyze->re_evaluate No re_evaluate->hypothesis

Caption: A systematic workflow for troubleshooting chemical reactions.

References

  • Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5. Kinetics of the Diazotisation of Substituted 2-Aminopyridine. Journal of the Chemical Society, Perkin Transactions 2, (14), 1835-1839. Retrieved from [Link]

  • O'Reilly, E., et al. (2012). Use of bacteria for rapid, pH-neutral, hydrolysis of the model hydrophobic carboxylic acid ester p-nitrophenyl picolinate. Taylor & Francis Online. Retrieved from [Link]

  • Razus, A. C., et al. (2001). THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Revue Roumaine de Chimie, 46(9), 1017-1025. Retrieved from [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. Retrieved from [Link]

  • Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. Environmental Science & Technology, 25(1), 143-149. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Carboxylic Acids and Derivatives - Properties and Reactivity of Esters. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-Sultani, K. H. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Journal of Chemical and Pharmaceutical Research, 8(7), 356-364. Retrieved from [Link]

  • Bruce, I., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 249-255. Retrieved from [Link]

  • Ishiguro, S., Nakatani, M., & Ohtaki, H. (1985). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (9), 1825-1829. Retrieved from [Link]

  • Giffney, J. C., & O'Connor, C. J. (1978). Mechanisms for the acetylation of aminopyridines. Australian Journal of Chemistry, 31(8), 1725-1730. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Borane-Catalyzed C3-Alkylation of Pyridines with Imines, Aldehydes, or Ketones as Electrophiles. Journal of the American Chemical Society, 144(11), 5026-5035. Retrieved from [Link]

  • Wang, Y., et al. (2022). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Chemical Science, 13(21), 6331-6338. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Park, S. B., & Kim, Y. H. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Bulletin of the Korean Chemical Society, 30(11), 2565-2566. Retrieved from [Link]

  • Balaraman, K., & Kesan, V. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry, 79(8), 3696-3703. Retrieved from [Link]

  • Powers, D. C., & Ritter, T. (2016). N-Amino Pyridinium Salts in Organic Synthesis. Israel Journal of Chemistry, 56(5), 314-323. Retrieved from [Link]

  • ResearchGate. (2024). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Vágó, I., & Greiner, I. (2002). N-Acylation in combinatorial chemistry. Arkivoc, 2002(5), 106-127. Retrieved from [Link]

  • Kim, H., & Lee, P. H. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Organic Letters, 22(10), 3959-3964. Retrieved from [Link]

  • Ren, Z. R., et al. (2007). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4050. Retrieved from [Link]

  • Thore, S. N., et al. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 138-141. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2017). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry, 16(1). Retrieved from [Link]

  • Safarov, A. R., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(1), M1567. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H-NMR Spectrum Validation of Ethyl 5-amino-3-methoxypicolinate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis and a validated protocol for the ¹H-NMR spectroscopic analysis of ethyl 5-amino-3-methoxypicolinate, a key intermediate in the synthesis of various pharmacologically active compounds. This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental choices and ensuring a self-validating approach to spectral interpretation.

The Structural Significance of Ethyl 5-amino-3-methoxypicolinate

Ethyl 5-amino-3-methoxypicolinate is a substituted pyridine derivative. The precise arrangement of its functional groups—an ethyl ester, an amino group, and a methoxy group on the picolinate core—gives rise to a distinct ¹H-NMR spectrum. Each proton environment within the molecule is magnetically unique, resulting in a characteristic set of signals. A thorough understanding of this spectrum is crucial for confirming the identity and purity of the compound, a non-negotiable step in any synthetic chemistry workflow.

Predicted ¹H-NMR Spectral Data

While a publicly available, fully annotated spectrum for this specific molecule is not readily found in the literature, a reliable prediction of the ¹H-NMR spectrum can be made based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The expected chemical shifts (δ) in a standard deuterated solvent like DMSO-d₆ are summarized below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-4~7.0 - 7.3d1H~2-3
H-6~7.8 - 8.1d1H~2-3
-NH₂~5.0 - 6.0br s2HN/A
-OCH₂CH₃~4.2 - 4.4q2H~7
-OCH₃~3.8 - 4.0s3HN/A
-OCH₂CH₃~1.2 - 1.4t3H~7

Experimental Protocol for ¹H-NMR Spectrum Acquisition

This protocol outlines a standardized procedure for acquiring a high-quality ¹H-NMR spectrum of ethyl 5-amino-3-methoxypicolinate.

Sample Preparation
  • Rationale: Proper sample preparation is critical to obtain a high-resolution spectrum free of contaminants. The choice of solvent is dictated by the solubility of the analyte and the need to avoid signal overlap with the solvent's residual peaks.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of ethyl 5-amino-3-methoxypicolinate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[1]

NMR Instrument Setup and Data Acquisition
  • Rationale: The choice of spectrometer field strength and acquisition parameters directly impacts the resolution and sensitivity of the resulting spectrum.

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters, including:

      • Pulse sequence (e.g., a standard single-pulse experiment).

      • Spectral width (sufficient to encompass all expected proton signals).

      • Acquisition time (typically 2-4 seconds).

      • Relaxation delay (to allow for full relaxation of the protons between scans).

      • Number of scans (sufficient to achieve an adequate signal-to-noise ratio).

    • Acquire the Free Induction Decay (FID).

Data Processing and Analysis
  • Rationale: Proper data processing is essential to extract accurate information from the raw FID.

  • Procedure:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak or the internal standard (TMS) to its known chemical shift (δ = 0.00 ppm).[1]

    • Integrate the peaks to determine the relative number of protons contributing to each signal.

    • Analyze the multiplicity (splitting pattern) of each signal to deduce the number of neighboring protons.

    • Measure the coupling constants (J) to gain further structural information.

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the structure of ethyl 5-amino-3-methoxypicolinate and the different proton environments that give rise to the ¹H-NMR spectrum.

Caption: Molecular structure of ethyl 5-amino-3-methoxypicolinate with key proton environments highlighted.

Interpreting the Spectrum: A Self-Validating Approach

A valid ¹H-NMR spectrum of ethyl 5-amino-3-methoxypicolinate should exhibit the following key features, which mutually reinforce the structural assignment:

  • The Ethyl Group Signature: A quartet and a triplet in a 2:3 integration ratio are the unmistakable hallmark of an ethyl group. The quartet arises from the methylene (-OCH₂-) protons being split by the three methyl (-CH₃) protons, while the triplet is due to the methyl protons being split by the two methylene protons.

  • The Aromatic Protons: The two protons on the pyridine ring (H-4 and H-6) are expected to appear as doublets due to coupling with each other. Their distinct chemical shifts are influenced by the electronic effects of the surrounding substituents.

  • The Methoxy and Amino Protons: The methoxy group (-OCH₃) will appear as a sharp singlet, as there are no adjacent protons to cause splitting. The amino (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be concentration and temperature-dependent.

  • Integration Consistency: The integral values for all signals must be consistent with the number of protons in each environment. For instance, the ratio of the integrals for the aromatic protons, the amino protons, the methoxy protons, and the ethyl group protons should be 1:1:2:3:2:3.

Potential Impurities and Their Spectral Signatures

During the synthesis of ethyl 5-amino-3-methoxypicolinate, several impurities might arise. Being aware of their potential ¹H-NMR signals is crucial for assessing the purity of the final product.

  • Starting Materials: Residual starting materials will exhibit their own characteristic spectra.

  • Positional Isomers: The formation of other isomers, such as ethyl 3-amino-5-methoxypicolinate, would result in a different set of aromatic proton signals with different chemical shifts and potentially different coupling constants.

  • Hydrolysis Product: The corresponding carboxylic acid (5-amino-3-methoxypicolinic acid) would lack the characteristic ethyl group signals and may show a broad carboxylic acid proton signal at a much higher chemical shift (typically >10 ppm).

Conclusion

The validation of the ¹H-NMR spectrum of ethyl 5-amino-3-methoxypicolinate is a critical quality control step. By combining a robust experimental protocol with a thorough understanding of the expected spectral features and potential impurities, researchers can confidently confirm the structure and purity of this important synthetic intermediate. This guide provides the necessary framework for achieving this, ensuring the integrity of subsequent research and development efforts.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

Sources

Comparative

Purity Analysis of Ethyl 5-amino-3-methoxypicolinate by LC-MS: A Comparative Guide on Stationary Phase Selection

In pharmaceutical development, the purity analysis of highly functionalized building blocks like Ethyl 5-amino-3-methoxypicolinate frequently acts as a chromatographic bottleneck. As a Senior Application Scientist, I con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the purity analysis of highly functionalized building blocks like Ethyl 5-amino-3-methoxypicolinate frequently acts as a chromatographic bottleneck. As a Senior Application Scientist, I consistently see laboratories default to standard C18 columns for these assays. For polar aromatic amines, this default choice inevitably leads to poor retention, severe peak tailing, and compromised mass spectrometric sensitivity.

This guide objectively compares stationary phase alternatives and provides a self-validating LC-MS methodology engineered specifically for the unique physicochemical properties of picolinate derivatives.

The Analytical Challenge & Mechanistic Causality

Ethyl 5-amino-3-methoxypicolinate is a complex polar analyte. It features a basic primary amine, a hydrogen-bond-accepting methoxy group, an ester linkage, and a polar pyridine ring.

The Failure of C18: Under standard acidic LC-MS conditions (e.g., 0.1% formic acid), both the primary amine and the pyridine nitrogen become protonated. This drastically reduces the molecule's hydrophobicity. Because traditional C18 columns rely entirely on dispersive (hydrophobic) partitioning, the protonated analyte elutes near the void volume ( t0​ ). Furthermore, basic amines interact strongly with unendcapped, acidic silanols on the silica support, causing severe peak tailing[1].

The PFP Advantage: To achieve robust retention, we must utilize orthogonal selectivity. Pentafluorophenyl (PFP) stationary phases are uniquely suited for aromatic amines[2]. The highly electronegative fluorine atoms create a strong dipole, enabling ion-dipole interactions with the protonated amine. Simultaneously, the electron-deficient fluorinated ring engages in strong π−π interactions with the electron-rich pyridine ring of the analyte. This multi-modal retention mechanism is highly sensitive to the spatial arrangement of substituents, making it unparalleled for resolving critical positional isomers (e.g., distinguishing the 5-amino-3-methoxy target from a 3-amino-5-methoxy synthetic impurity).

Mechanism analyte Analyte Ethyl 5-amino-3-methoxypicolinate c18 c18 analyte->c18 Hydrophobic Partitioning pfp pfp analyte->pfp Multi-modal Interactions

Mechanistic comparison of stationary phase interactions with picolinate derivatives.

Comparative Performance Data

To objectively evaluate these phases, a comparative LC-MS workflow was executed. The data below highlights the performance of three distinct column chemistries when analyzing Ethyl 5-amino-3-methoxypicolinate spiked with 1% of its positional isomer.

Table 1: Chromatographic Performance Comparison

Stationary PhaseRetention Factor ( k′ )Tailing Factor ( Tf​ )Isomer Resolution ( Rs​ )MS Signal-to-Noise (S/N)Primary Interaction Mechanism
Standard C18 0.81.90.9 (Co-elution)150:1Dispersive (Hydrophobic)
Biphenyl 2.11.31.8450:1Dispersive, π−π polarizability
PFP (Pentafluorophenyl) 3.51.053.2 (Baseline)850:1 π−π , Dipole-Dipole, H-Bonding

Expert Insight on S/N Causality: The PFP column yields a vastly superior Signal-to-Noise ratio not because it ionizes the molecule better, but because it retains the analyte well past the void volume. By eluting at k′=3.5 , the analyte avoids the zone of severe ion suppression caused by unretained salts and matrix components entering the Electrospray Ionization (ESI) source[3].

Self-Validating Experimental Protocol

Every robust analytical method must be a self-validating system. The following protocol is engineered with an internal control: quantitative analysis is only permitted if the System Suitability Test (SST) demonstrates a resolution ( Rs​ ) > 1.5 between the target analyte and its positional isomer. This guarantees the spatial resolving power of the column is intact before any data is reported.

Step 1: Standard and Sample Preparation
  • Diluent Selection: Prepare a diluent of Water/Acetonitrile (95:5, v/v) to match initial mobile phase conditions. Causality: Injecting a polar analyte in a strong organic solvent causes premature elution and severe peak broadening at the column head.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of diluent to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL.

  • System Suitability Standard (SST): Spike a 10 µg/mL working standard with 0.1 µg/mL (1% w/w) of Ethyl 3-amino-5-methoxypicolinate (positional isomer).

Step 2: Liquid Chromatography Conditions
  • Column: Core-shell PFP, 2.1 × 100 mm, 2.6 µm. Causality: Core-shell particles provide UHPLC-like efficiency (high theoretical plates) at lower backpressures, maximizing isomer resolution[2].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Improves mass transfer kinetics for sharper peaks).

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B (Focusing the polar analyte)

    • 1.0 – 5.0 min: 5% 40% B (Elution gradient)

    • 5.0 – 6.0 min: 40% 95% B (Column wash)

    • 6.0 – 8.0 min: 5% B (Re-equilibration)

Step 3: Mass Spectrometry (ESI-MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization Positive (ESI+). Causality: The basic amino group and pyridine nitrogen readily accept protons in the acidic mobile phase, yielding a strong [M+H]+ precursor ion.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • MRM Transitions:

    • Quantifier: m/z 197.1 m/z 151.1 (Corresponding to the loss of ethanol from the ethyl ester group).

    • Qualifier: m/z 197.1

      m/z 123.1.

Workflow start Target Analyte: Ethyl 5-amino-3-methoxypicolinate eval Physicochemical Profiling (Basic amine, polar pyridine, ester) start->eval col_sel Stationary Phase Selection eval->col_sel c18 Standard C18 Phase (Hydrophobic interactions only) col_sel->c18 Baseline Method pfp PFP Phase (Pi-Pi, Dipole, H-bond) col_sel->pfp Optimized Method result1 Poor Retention & Tailing (Co-elution with isomers) c18->result1 result2 Sharp Peaks & High Resolution (Isomer separation achieved) pfp->result2 ms_opt MS/MS Optimization (ESI+) Quantification via MRM result2->ms_opt

LC-MS Method Development Workflow for Polar Aromatic Amines.

References[3] Title: A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExN_caSVqZWpJaa0eLKYvYTGS3oIXbYPhJLkWce3xDEwUX6L88KsIz0jsLVo71jJ74DxPxO2svYUqfN8VXz1AQCRdRSJ1V2OMUAkzgNF3ewiKYsoF1SpQjZllSd4LAGncu49Kz4FK-L02B2Q==[1] Title: Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Source: agilent.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeYy7317OP-vXRnkfxAfZ20-Z_Ujtlh3XSeL9XhLoNyxyia1n-inWEvg17TSRiAO5U6MYQyz5j9B6d4boU80-XNnZAsmXeRC8Z15rqepDIygW_7uWgqOqwt_DVrYn38hFYUdFGtGppVHBiPp_vXCMEGRWjgxFrnI-odPEzwmr9XYLrfKUPyn_2smjWslMZbutNV1g_8fv7H7nkXT1j4bHYbvjrIkPjZslijw4c7M2Ys1jQdmpGN2aJDMDnKoPH8Q==[2] Title: Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. Source: labrulez.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2Qm_1wg360g8DIwoe5a27WAtTtUU2RSPWYBoFMJOovHWNyixIpfFYMKs-I1tyPomBNGeH1Nwqq4GCggd5RDRbHLcFBX77TRfptuiRznLeaWxRFsgLuxSzu_9yEt-mUzQ=

Sources

Validation

Comprehensive Characterization Guide: Ethyl 5-amino-3-methoxypicolinate Reference Standards

Executive Summary & Compound Profile In the development of advanced active pharmaceutical ingredients (APIs), the integrity of analytical testing relies entirely on the quality of the reference standards used. Ethyl 5-am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profile

In the development of advanced active pharmaceutical ingredients (APIs), the integrity of analytical testing relies entirely on the quality of the reference standards used. Ethyl 5-amino-3-methoxypicolinate (CAS: 872355-72-1) is a highly functionalized pyridine derivative (Molecular Weight: 196.20 g/mol ; Formula: C9H12N2O3) frequently utilized as a critical building block or tracked as a process impurity[1].

According to ICH Q3A(R2) and Q3B(R2) guidelines, reference standards used for quantitative applications must be rigorously evaluated and characterized for their intended use[2]. Using uncharacterized "research-grade" materials for quantitative assays introduces severe economic and regulatory risks, including false Out-of-Specification (OOS) results and rejected regulatory submissions[2][3].

This guide objectively compares the two dominant methodologies for characterizing Ethyl 5-amino-3-methoxypicolinate reference standards—Mass Balance and Quantitative NMR (qNMR) —providing researchers with actionable protocols and comparative experimental data.

The Methodological Divide: Mass Balance vs. qNMR

Assigning an absolute purity value to a reference standard candidate requires overcoming the inherent biases of analytical instrumentation. The industry relies on two orthogonal approaches[4]:

  • The Mass Balance Approach (Indirect): This traditional method calculates purity by subtracting the sum of all measured impurities (organic, inorganic, water, and residual solvents) from 100%. While widely accepted, its primary vulnerability is error propagation; if an impurity lacks a UV chromophore or is non-volatile, it goes undetected, leading to an overestimation of the standard's purity[5].

  • The qNMR Approach (Direct): Quantitative Nuclear Magnetic Resonance (qNMR) measures the absolute purity directly by comparing the integral of the analyte's proton signals against a highly pure Internal Standard (IS)[3]. Because the NMR peak area is strictly proportional to the number of nuclei, qNMR is structurally agnostic and does not require an identical reference standard for calibration[5].

Workflow cluster_MB Mass Balance (Indirect) cluster_qNMR qNMR (Direct) Start Ethyl 5-amino-3-methoxypicolinate Standard Candidate HPLC HPLC-UV/MS (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF GC GC-HS (Residual Solvents) Start->GC ROI Residue on Ignition (Inorganics) Start->ROI IS Add Internal Standard (e.g., Maleic Acid) Start->IS Calc Purity = 100% - Σ(Impurities) HPLC->Calc KF->Calc GC->Calc ROI->Calc Final Assigned Purity Value & Uncertainty Calc->Final NMR 1H-NMR Acquisition (600 MHz) IS->NMR Integ Direct Quantitation (Peak Area Ratio) NMR->Integ Integ->Final

Workflow comparison: Indirect Mass Balance vs. Direct qNMR purity assignment.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems, explaining the causality behind each critical parameter.

Direct Purity Assignment via qNMR

qNMR is considered the gold standard for establishing primary calibrator purity due to its direct traceability to the International System of Units (SI)[3][5].

  • Step 1: Internal Standard (IS) Selection.

    • Action: Select Maleic Acid (NIST SRM 350b) as the IS.

    • Causality: Maleic acid presents a sharp singlet at ~6.3 ppm in DMSO- d6​ . This chemical shift is completely isolated from the aromatic protons (pyridine ring) and aliphatic protons (ethyl and methoxy groups) of Ethyl 5-amino-3-methoxypicolinate, preventing integration overlap.

  • Step 2: Gravimetric Preparation.

    • Action: Co-weigh approximately 10 mg of the candidate standard and 5 mg of the IS into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.8 mL of anhydrous DMSO- d6​ .

    • Causality: In qNMR, weighing error directly translates to purity error. High-precision gravimetry is mandatory to maintain an uncertainty budget below 0.5%.

  • Step 3: System Suitability & Acquisition.

    • Action: Acquire the 1 H-NMR spectrum at 600 MHz using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to 60 seconds.

    • Causality: D1​ must exceed 5×T1​ (the longitudinal relaxation time of the slowest relaxing proton). Failure to allow complete recovery of bulk magnetization between pulses results in signal saturation, skewing the integration ratio and underestimating purity.

  • Step 4: Integration and Calculation.

    • Action: Integrate the IS peak and a distinct target peak (e.g., the pyridine aromatic proton). Calculate purity using the standard qNMR equation based on molar ratios and molecular weights.

Indirect Purity Assignment via Mass Balance

The mass balance approach requires a suite of orthogonal techniques to capture all potential impurity classes.

  • Step 1: Organic Impurities (HPLC-UV/MS).

    • Action: Analyze the sample using a reversed-phase C18 column with gradient elution (Water/Acetonitrile with 0.1% TFA). Monitor at 254 nm and 280 nm.

    • Causality: HPLC-UV assumes all organic impurities share the same response factor as the main analyte. Because this is rarely true, coupling UV with Mass Spectrometry (MS) is required to detect non-chromophoric synthesis by-products.

  • Step 2: Water Content (Karl Fischer Coulometry).

    • Action: Titrate 50 mg of the sample.

    • Causality: Pyridine derivatives can be hygroscopic. Even 1% water content drastically alters the quantitative assay value if not subtracted from the total mass[2].

  • Step 3: Residual Solvents (GC-HS).

    • Action: Analyze via Headspace Gas Chromatography to quantify residual ethanol or ethyl acetate from the esterification process.

  • Step 4: Inorganic Impurities (ROI/TGA).

    • Action: Perform Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA) to quantify residual inorganic catalysts or salts.

Comparative Performance Data

To demonstrate the practical differences between these methodologies, below is a comparative data set for a single commercial batch of Ethyl 5-amino-3-methoxypicolinate.

Analytical ParameterMass Balance ApproachqNMR ApproachVariance / Notes
Organic Purity 99.65% (HPLC-UV Area %)N/AUV overestimates due to missing non-chromophoric impurities.
Water Content 0.45% (Karl Fischer)N/AAccounted for in qNMR bulk measurement.
Residual Solvents 0.12% (GC-HS)N/AAccounted for in qNMR bulk measurement.
Inorganic Ash 0.05% (ROI)N/AAccounted for in qNMR bulk measurement.
Assigned Purity 99.03% 98.65% Δ = 0.38%
Expanded Uncertainty ( U ) ± 0.85% (k=2)± 0.30% (k=2)Mass balance propagates errors from 4 different instruments.
Time-to-Result 3 - 4 Days4 - 6 HoursqNMR provides rapid, direct assignment[5].

Data Analysis: The Mass Balance method assigned a purity of 99.03%, while qNMR assigned 98.65%. This discrepancy (0.38%) highlights a common hidden bias in mass balance: the presence of an organic impurity with a lower UV response factor than the main compound[4]. By utilizing both methods in tandem, laboratories can uncover hidden biases and establish a highly reliable Certified Reference Material (CRM)[4].

Metrological Traceability & Grade Selection

Not all reference standards are created equal. The level of characterization dictates the standard's grade and its permissible use in the laboratory.

Traceability SI SI Units (Mole, Kilogram) NMI NMI Primary Standard (e.g., NIST SRM) SI->NMI Primary Realization CRM Certified Reference Material (Ethyl 5-amino-3-methoxypicolinate) NMI->CRM qNMR / Mass Balance Calibration WS In-House Working Standard (Routine Analysis) CRM->WS HPLC/UV Cross-Validation

Metrological traceability chain from SI units to routine laboratory working standards.

  • Certified Reference Material (CRM): Characterized using both qNMR and Mass Balance. Accompanied by a comprehensive Certificate of Analysis (CoA) detailing the expanded uncertainty ( U ) and metrological traceability. Mandatory for late-stage clinical phase testing and commercial API release.

  • Analytical Standard Grade: Characterized primarily by Mass Balance (HPLC/KF/GC). Suitable for early-stage R&D, method development, and qualitative identification.

  • In-House Working Standard: A bulk batch of Ethyl 5-amino-3-methoxypicolinate that a laboratory standardizes internally against a purchased CRM. Used for routine, day-to-day batch release testing to reduce operational costs.

Conclusion

The rigorous characterization of Ethyl 5-amino-3-methoxypicolinate is not merely a regulatory formality; it is a scientific necessity to prevent the propagation of quantitative errors throughout the drug development lifecycle. While the Mass Balance approach provides an excellent profile of the specific impurities present, qNMR delivers unmatched accuracy and SI-traceability for absolute purity assignment. For critical quantitative applications, sourcing a Certified Reference Material characterized by a combination of both methodologies ensures robust, audit-proof analytical data.

References

  • Characterisation of Impurity Reference Standards: ICH Q3A(R2) and Q3B(R2) Amazon Web Services (AWS) Hosted Document. URL: [Link]

  • Analytical Techniques for Reference Standard Characterization ResolveMass Laboratories Inc. URL: [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance PubMed (Anal Bioanal Chem. 2015). URL:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation MDPI. URL: [Link]

Sources

Comparative

High-Resolution FTIR Spectral Comparison: Ethyl 5-amino-3-methoxypicolinate vs. Structural Analogues

As a Senior Application Scientist, I frequently utilize Fourier-Transform Infrared (FTIR) spectroscopy to validate the structural integrity of complex pharmaceutical intermediates. Ethyl 5-amino-3-methoxypicolinate is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently utilize Fourier-Transform Infrared (FTIR) spectroscopy to validate the structural integrity of complex pharmaceutical intermediates. Ethyl 5-amino-3-methoxypicolinate is a highly functionalized pyridine scaffold containing a primary amine, an ethyl ester, and a methoxy group.

Differentiating this compound from its close structural analogues—such as Methyl 5-amino-3-methoxypicolinate (differing only by the ester alkyl chain) and Ethyl 5-aminopicolinate (lacking the methoxy group)—requires a nuanced understanding of vibrational spectroscopy. This guide provides an objective, data-driven comparison of their FTIR absorption profiles, supported by a field-proven analytical protocol.

Experimental Methodology: Solid-State ATR-FTIR Protocol

To achieve high-resolution, reproducible spectra without the interference of moisture, Attenuated Total Reflectance (ATR) FTIR is the gold standard for solid pyridine derivatives .

Why ATR over KBr Pellets? Causality in Experimental Design: Traditional KBr pellet preparation is highly hygroscopic. Residual water in the KBr matrix creates a broad O-H stretching band (3600–3200 cm⁻¹) that completely masks the critical N-H doublet of the primary amine. ATR bypasses this by allowing direct analysis of the neat solid, while the application of consistent mechanical pressure ensures uniform penetration of the evanescent wave, yielding highly reproducible relative peak intensities for quantitative comparison .

Step-by-Step Self-Validating Workflow
  • System Initialization & Background: Power on the FTIR spectrometer equipped with a single-reflection diamond ATR accessory. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to digitally subtract atmospheric H₂O and CO₂.

  • Sample Application: Transfer approximately 2–5 mg of the crystalline compound directly onto the center of the diamond crystal.

  • Pressure Application (Critical Step): Lower the ATR anvil and apply optimal pressure (typically until the instrument's force gauge indicates optimal optical contact). Self-Validation: Monitor the live preview; the ester C=O peak (~1715 cm⁻¹) should reach an absorbance of 0.5–0.8 AU. If it is lower, increase the pressure to improve crystal-sample contact.

  • Data Acquisition: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, ensuring the spectrum visually aligns with standard transmission data. Clean the crystal with isopropanol and allow it to dry before the next sample.

Comparative FTIR Absorption Data

The table below summarizes the expected quantitative FTIR absorption peaks for Ethyl 5-amino-3-methoxypicolinate and its two primary analogues.

Functional GroupVibration TypeEthyl 5-amino-3-methoxypicolinate (cm⁻¹)Methyl 5-amino-3-methoxypicolinate (cm⁻¹)Ethyl 5-aminopicolinate (cm⁻¹)
Primary Amine N-H stretch (asym / sym)~3450, 3340~3450, 3340~3455, 3345
Ester Carbonyl C=O stretch~1715~1720~1725
Pyridine Ring C=C, C=N stretch~1590, 1560, 1480~1590, 1560, 1480~1595, 1570, 1485
Ester Ether C-O-C stretch~1275~1285~1270
Methoxy Ether C-O stretch (aryl-alkyl)~1190, 1040~1190, 1040Absent
Aliphatic Chain C-H stretch (asym / sym)~2980, 2930, 2850~2950, 2850~2980, 2930, 2850

Mechanistic Spectroscopic Insights

The Carbonyl (C=O) Shift Dynamics

The ester carbonyl stretch in pyridine-2-carboxylates is highly sensitive to the electronic environment of the ring . In Ethyl 5-aminopicolinate , the C=O stretch appears around 1725 cm⁻¹. However, the introduction of the methoxy group at position 3 in Ethyl 5-amino-3-methoxypicolinate shifts this peak down to ~1715 cm⁻¹. Mechanistic Cause: The methoxy oxygen donates electron density into the pyridine ring via resonance (+M effect). This increased electron density enhances the conjugation of the ester carbonyl at position 2, slightly weakening the C=O double bond character and lowering its vibrational frequency.

Differentiating the Alkyl Chains (Ethyl vs. Methyl)

Distinguishing the ethyl ester from the methyl ester relies on two subtle regions:

  • Aliphatic C-H Stretching (2980–2850 cm⁻¹): The ethyl group possesses a terminal methyl (-CH₃) attached to a methylene (-CH₂-), producing a distinct asymmetric C-H stretch near 2980 cm⁻¹. The methyl ester lacks this specific ethyl signature, showing a simpler C-H profile peaking around 2950 cm⁻¹.

  • Ester C-O-C Stretching (~1280 cm⁻¹): The varied mass and inductive effect of the ethyl versus methyl group causes a slight shift in the ester C-O-C asymmetric stretch, typically appearing ~10 cm⁻¹ lower for the ethyl derivative.

Identifying the Methoxy Group

The presence of the methoxy group at position 3 is definitively confirmed in the fingerprint region. Ethyl 5-amino-3-methoxypicolinate exhibits strong aryl-alkyl ether C-O stretching bands at ~1190 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric). These bands are completely absent in the spectrum of Ethyl 5-aminopicolinate.

Spectral Interpretation Workflow

To systemize the identification of these compounds, I utilize the following logical decision tree when analyzing raw ATR-FTIR data.

G Start FTIR Spectral Analysis Ethyl 5-amino-3-methoxypicolinate HF High Frequency Region (3500-2800 cm⁻¹) Start->HF CO Carbonyl Region (1750-1650 cm⁻¹) Start->CO FP Fingerprint Region (1600-1000 cm⁻¹) Start->FP NH Primary Amine (-NH₂) Doublet: ~3450 & 3340 cm⁻¹ HF->NH CH Aliphatic C-H (Ethyl) Confirm ~2980 cm⁻¹ HF->CH Ester Conjugated Ester C=O ~1715 cm⁻¹ CO->Ester Pyr Pyridine Ring C=C/C=N ~1590, 1560 cm⁻¹ FP->Pyr Meth Methoxy C-O Stretch Confirm ~1190, 1040 cm⁻¹ FP->Meth

Logical workflow for interpreting the FTIR spectrum of functionalized pyridine esters.

References

  • Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent Molecular Spectroscopy. Available at:[Link]

  • Spectroscopy Online. "Contact and Orientation Effects in FT-IR ATR Spectra." Spectroscopy Journal. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of Ethyl 5-amino-3-methoxypicolinate

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of reagents like Ethyl 5-amino-3-methoxypicolinate is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

Core Principles of Chemical Waste Management

The disposal of any chemical waste in a laboratory setting is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA). Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous materials, including their disposal.[4][5] The fundamental tenets of compliant chemical disposal are:

  • Characterization: Accurately identifying the hazards associated with the waste.

  • Segregation: Keeping incompatible waste streams separate to prevent dangerous reactions.

  • Containment: Using appropriate, clearly labeled, and sealed containers.

  • Documentation: Maintaining meticulous records of waste generation and disposal.

  • Authorized Disposal: Transferring the waste to a licensed hazardous waste disposal facility.

Hazard Assessment of Ethyl 5-amino-3-methoxypicolinate

Based on data from analogous compounds, Ethyl 5-amino-3-methoxypicolinate should be handled as a hazardous substance. The key potential hazards are summarized in the table below.

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.Wear gloves, lab coat, and eye protection. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.[1][2]Avoid contact with skin. Wear appropriate chemical-resistant gloves.
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Wear safety glasses or goggles.
Specific Target Organ Toxicity May cause respiratory irritation.Handle in a well-ventilated area, preferably in a chemical fume hood.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of Ethyl 5-amino-3-methoxypicolinate from the point of generation to its final removal from the laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste containing Ethyl 5-amino-3-methoxypicolinate, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A buttoned lab coat.

Step 2: Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, chemically compatible, and leak-proof container for all waste containing Ethyl 5-amino-3-methoxypicolinate. High-density polyethylene (HDPE) or glass containers are generally suitable.[6]

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid Ethyl 5-amino-3-methoxypicolinate, as well as contaminated materials such as weighing paper, filter paper, and contaminated gloves, in a designated solid waste container.

    • Liquid Waste: Collect solutions containing Ethyl 5-amino-3-methoxypicolinate in a separate, designated liquid waste container.

    • DO NOT mix this waste with other incompatible waste streams, such as strong oxidizing agents, strong acids, or strong bases.[2]

Step 3: Container Labeling

Proper labeling is a critical and legally required step. Your institution's Environmental Health and Safety (EHS) department will provide specific guidelines, but all labels should include:

  • The words "Hazardous Waste."

  • The full chemical name: "Waste Ethyl 5-amino-3-methoxypicolinate."

  • A clear indication of the contents (e.g., "solid waste," "aqueous solution").

  • The date accumulation started.

  • The primary hazards (e.g., "Toxic," "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled waste container in a designated Satellite Accumulation Area within your laboratory.[7] Key requirements for an SAA include:

  • It must be at or near the point of waste generation.

  • It must be under the control of the laboratory personnel.

  • The container must be kept closed except when adding waste.

  • There are limits on the volume of waste that can be accumulated (typically 55 gallons for hazardous waste and 1 quart for acutely hazardous waste).[7]

Step 5: Arranging for Disposal

Once the waste container is full or has been in the SAA for the maximum allowable time (check with your institution's EHS, as this can vary), you must arrange for its disposal.

  • Contact your EHS Department: Your institution's EHS department is responsible for the collection and disposal of hazardous waste. They will have a specific procedure for requesting a waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should Ethyl 5-amino-3-methoxypicolinate or its solutions be poured down the sink. This compound may be harmful to aquatic life.

  • Incineration: The likely disposal method for this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[5] This process ensures the complete destruction of the compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 5-amino-3-methoxypicolinate.

DisposalWorkflow Start Waste Generation (Ethyl 5-amino-3-methoxypicolinate) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Characterize Characterize Waste (Solid or Liquid) PPE->Characterize Solid_Waste Collect in Designated Solid Waste Container Characterize->Solid_Waste Solid Liquid_Waste Collect in Designated Liquid Waste Container Characterize->Liquid_Waste Liquid Label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Solid_Waste->Label Liquid_Waste->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Full_or_Time Container Full or Max Storage Time Reached? Store->Full_or_Time Full_or_Time->Store No EHS_Request Request Pickup from Environmental Health & Safety (EHS) Full_or_Time->EHS_Request Yes Disposal Final Disposal by Licensed Facility (Incineration) EHS_Request->Disposal

Caption: Workflow for the compliant disposal of Ethyl 5-amino-3-methoxypicolinate.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean up a small spill, don the appropriate PPE.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (consult your institution's EHS for guidance), followed by soap and water.

  • Report: Report all spills to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific practice.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 2-amino-5-methoxypyridine-3-carboxylate. Retrieved from [Link]

  • University of Southern California Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-3-methoxypicolinate
Reactant of Route 2
Ethyl 5-amino-3-methoxypicolinate
© Copyright 2026 BenchChem. All Rights Reserved.